2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Description
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-4-3-5-11-9(10)8-12-6-1-2-7-12/h3-5,13H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNVYXJFFGIRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290963 | |
| Record name | 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-45-3 | |
| Record name | 2-(1-Pyrrolidinylmethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 72099 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC72099 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-2-(PYRROLIDINOMETHYL)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
chemical structure and properties of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Structural Dynamics, Synthetic Pathways, and Pharmacological Potential
Executive Summary & Molecular Architecture[1][2]
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol is a heterocyclic Mannich base derived from 3-hydroxypyridine. Unlike simple pyridine derivatives, this molecule exhibits a unique "privileged scaffold" status in medicinal chemistry due to its capacity for multipoint hydrogen bonding and metal chelation.
Structurally, it combines an electron-deficient pyridine ring, a hydrogen-bond donor (phenolic hydroxyl), and a basic pyrrolidine nitrogen. This triad creates a highly specific Intramolecular Hydrogen Bond (IMHB) network that modulates its lipophilicity and membrane permeability, making it a critical intermediate in the design of analgesics, kinase inhibitors, and metalloenzyme modulators.
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Value (Experimental/Predicted) | Significance |
| CAS Registry Number | 109226-49-3 | Unique Identifier |
| Molecular Formula | C₁₀H₁₄N₂O | Low MW (<200) favors CNS penetration |
| Molecular Weight | 178.23 g/mol | Fragment-based drug discovery (FBDD) compliant |
| pKa (Pyridine N) | ~4.8 - 5.2 | Proton acceptor at physiological pH |
| pKa (Pyrrolidine N) | ~8.9 - 9.4 | Primary basic center; likely protonated in plasma |
| pKa (Phenolic OH) | ~8.5 - 9.0 | H-bond donor; participates in zwitterionic equilibrium |
| LogP (Predicted) | 0.9 - 1.2 | Moderate lipophilicity; optimized by IMHB |
| H-Bond Donor/Acceptor | 1 Donor / 3 Acceptors | Compliant with Lipinski’s Rule of 5 |
Synthetic Methodology: The Mannich Condensation[10]
The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol relies on the Mannich Reaction , a three-component condensation involving an amine, an aldehyde, and an acidic CH-component (in this case, the electron-rich position ortho to the hydroxyl group on the pyridine ring).
Reaction Causality & Selectivity
-
Regioselectivity: The 3-hydroxyl group activates the pyridine ring. The position ortho to the hydroxyl (C2) is electronically favored over C4 due to the inductive effect of the ring nitrogen and the directing power of the hydroxyl group.
-
Solvent Choice: Ethanol is preferred to solubilize the paraformaldehyde (depolymerization) while allowing the product (often a solid) to precipitate or crystallize upon cooling.
Standard Operating Procedure (SOP)
Reagents:
-
3-Hydroxypyridine (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Paraformaldehyde (1.2 eq, equivalent to formaldehyde)
-
Ethanol (Abs. EtOH)
Protocol:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxypyridine in ethanol.
-
Depolymerization: Add paraformaldehyde and heat the mixture to 60°C for 15 minutes. Technical Note: This ensures the generation of reactive monomeric formaldehyde in situ.
-
Addition: Add pyrrolidine dropwise over 10 minutes. The reaction is exothermic; control temperature to prevent "bumping."
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Work-up: Cool the reaction mixture to room temperature.
-
Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and recrystallize from EtOH/Et₂O.
-
Scenario B (Oil forms): Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water (to remove unreacted formaldehyde/amine), dry over MgSO₄, and concentrate.
-
-
Validation: Confirm structure via ¹H-NMR (Diagnostic singlet for methylene bridge at ~3.8–4.0 ppm).
Visualization: Synthetic Pathway & Mechanism[12]
Figure 1: Mechanistic flow of the Mannich condensation targeting the C2 position of the pyridine ring.[1]
Structural Analysis & Coordination Chemistry
The Intramolecular Hydrogen Bond (IMHB)
The defining feature of this molecule is the interaction between the phenolic hydroxyl proton and the pyrrolidine nitrogen.
-
Effect: This forms a pseudo-6-membered ring.
-
Consequence: It masks the polarity of the hydroxyl and amine groups, significantly increasing the molecule's ability to cross lipid bilayers (e.g., the Blood-Brain Barrier). This "chameleon effect" is highly valued in CNS drug discovery.
Metal Chelation (N,O-Ligand)
The proximity of the pyridine nitrogen (N1), the phenolic oxygen (O3), and the pyrrolidine nitrogen allows for versatile coordination modes with transition metals (Zn²⁺, Cu²⁺, Fe³⁺).
-
Bidentate Mode: Coordination via Phenolic O and Pyridine N.
-
Tridentate Potential: Involvement of the Pyrrolidine N (sterically more demanding but possible in flexible conformers).
This chelating ability suggests potential utility as an inhibitor for Matrix Metalloproteinases (MMPs) or as a ligand in asymmetric catalysis .
Biological Applications & Pharmacophore Mapping
Research into Mannich bases of 3-hydroxypyridine suggests three primary biological applications:
-
Prodrug Scaffolds: The Mannich base C-N bond is susceptible to hydrolysis in acidic environments (e.g., tumor microenvironment). This molecule can act as a prodrug, releasing the active pyrrolidine or pyridine component specifically in target tissues.
-
Antimicrobial Agents: The lipophilicity provided by the pyrrolidine ring allows the molecule to penetrate bacterial cell walls, where the chelating moiety can disrupt essential metal-dependent enzymatic processes.
-
Analgesic Activity: Analogs of this structure have shown non-steroidal anti-inflammatory drug (NSAID)-like properties, likely through COX inhibition or modulation of ion channels.
Visualization: Pharmacophore Interaction Map
Figure 2: Pharmacophore map highlighting the critical Intramolecular Hydrogen Bond (IMHB) and metal chelation zones.
References
- Mannich Reaction Mechanisms: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Standard reference for Mannich chemistry kinetics).
-
Biological Activity of Mannich Bases: Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Link
-
3-Hydroxypyridine Derivatives: Malinka, W., et al. (2005). "Synthesis and antimicrobial activity of some Mannich bases of 3-hydroxypyridine." Il Farmaco, 60(11), 961-968. Link
-
Crystal Structure & H-Bonding: Sakthivel, P., et al. (2007).[2] "2-(Pyrrolidin-1-ylmethyl)isoindoline-1,3-dione." Acta Crystallographica Section E, 63(11), o4388.[2] (Demonstrates the envelope conformation and H-bonding in pyrrolidine Mannich bases). Link
-
pKa Prediction Models: ACD/Labs Percepta Platform & PubChem Computed Descriptors for CAS 109226-49-3. Link
Sources
An In-depth Technical Guide to Determining the Solubility of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy. For orally administered drugs, poor aqueous solubility can lead to low and variable absorption, undermining the therapeutic potential of an otherwise promising compound. Similarly, in the realm of drug formulation, understanding a compound's solubility in a range of organic solvents is paramount for processes such as crystallization, purification, and the development of various dosage forms.
Understanding the Physicochemical Landscape of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Before embarking on experimental solubility determination, it is crucial to characterize the key physicochemical properties of the compound that will govern its solubility behavior. The structure of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, featuring a pyridine ring, a pyrrolidine moiety, and a hydroxyl group, suggests a molecule with a nuanced polarity and the potential for ionization.
Key Properties Influencing Solubility:
-
pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base. For 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, the pyridine nitrogen and the pyrrolidine nitrogen are basic, while the hydroxyl group is weakly acidic. Determining the pKa values is essential as the ionization state of the molecule will change with pH, significantly impacting its solubility in protic solvents.
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity. It is a key predictor of how a drug will partition between the aqueous and lipid phases in the body. A higher logP generally correlates with lower aqueous solubility and higher solubility in non-polar organic solvents.
-
Melting Point and Crystal Lattice Energy: The melting point provides an indication of the stability of the crystal lattice. A higher melting point often suggests a stronger crystal lattice that requires more energy to break, leading to lower solubility. The polymorphic form of the solid material is also a critical factor, as different crystal structures of the same compound can exhibit different solubilities.
-
Molecular Weight and Shape: While not a direct measure of solubility, the size and shape of a molecule influence its interaction with solvent molecules.
A thorough understanding of these properties provides the context for interpreting experimental solubility data and for selecting appropriate solvent systems for various applications.
Experimental Protocols for Solubility Determination
The following protocols describe two robust and widely accepted methods for determining the solubility of a compound: the Equilibrium Shake-Flask Method and Potentiometric Titration.
The Equilibrium Shake-Flask Method
This method, based on OECD Guideline 105, is considered the "gold standard" for determining thermodynamic equilibrium solubility.[1][2] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Preparation of Materials:
-
High-purity 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol (characterized for identity and purity).
-
A selection of high-purity organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide).
-
A temperature-controlled orbital shaker or water bath.
-
Centrifuge tubes or glass vials with screw caps.
-
A validated analytical method for quantifying the concentration of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol (e.g., HPLC-UV, UPLC-MS).
-
-
Experimental Procedure:
-
Add an excess amount of solid 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in the temperature-controlled shaker, set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24 to 72 hours).[2]
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the samples at the experimental temperature before taking the aliquot.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using the validated analytical method to determine the concentration of dissolved 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol.
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.[3][4]
-
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Potentiometric Titration
For ionizable compounds like 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, potentiometric titration is a powerful technique to determine not only the intrinsic solubility but also the pKa values.[5][6][7] This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Step-by-Step Methodology:
-
Preparation of Materials:
-
High-purity 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol.
-
A calibrated pH meter with a suitable electrode.
-
An automated titrator for precise addition of titrant.
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
A thermostated titration vessel.
-
A solvent or co-solvent system in which the compound is sparingly soluble.
-
-
Experimental Procedure:
-
Prepare a suspension of a known amount of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol in the chosen solvent system within the titration vessel.
-
Begin the titration by adding small, precise increments of the titrant (acid or base).
-
Record the pH of the solution after each addition of titrant, allowing the system to stabilize.
-
Continue the titration past the equivalence point(s).
-
The resulting titration curve (pH vs. volume of titrant) will show inflection points corresponding to the pKa values of the compound.
-
The intrinsic solubility can be calculated from the titration data by analyzing the region of the curve where the compound precipitates or redissolves.[8][9]
-
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for determining pKa and solubility via potentiometric titration.
Data Presentation and Interpretation
The quantitative solubility data obtained from the experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant | Polarity Index | Solubility (g/L) | Solubility (mol/L) |
| Ethanol | 24.5 | 5.2 | Experimental Value | Calculated Value |
| Methanol | 32.7 | 6.6 | Experimental Value | Calculated Value |
| Acetone | 20.7 | 5.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | 6.0 | 4.4 | Experimental Value | Calculated Value |
| Dichloromethane | 8.9 | 3.1 | Experimental Value | Calculated Value |
| Acetonitrile | 37.5 | 5.8 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Experimental Value | Calculated Value |
Interpreting the Results:
The solubility data presented in the table should be analyzed in the context of the physicochemical properties of both the solute (2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol) and the solvents. The general principle of "like dissolves like" is a useful starting point.[10]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Given the hydroxyl group and nitrogen atoms in 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, good solubility in these solvents is expected due to the potential for hydrogen bonding.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have a dipole moment but do not have acidic protons. Their ability to dissolve the compound will depend on dipole-dipole interactions and their capacity to act as hydrogen bond acceptors.
-
Non-Polar/Slightly Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Solubility in these solvents will be influenced by the non-polar regions of the 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol molecule.
By correlating the experimental solubility data with solvent properties such as the dielectric constant and polarity index, a comprehensive understanding of the compound's solubility profile can be developed. This information is invaluable for selecting appropriate solvents for synthesis, purification, and formulation development.
Conclusion
This technical guide has provided a framework for the systematic determination of the solubility of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol in organic solvents. By combining a thorough understanding of the compound's physicochemical properties with robust experimental methodologies like the shake-flask method and potentiometric titration, researchers can generate the high-quality data necessary to advance their drug development programs. While this guide uses a specific compound as an example, the principles and protocols described herein are broadly applicable to the study of any novel chemical entity. The generation of such fundamental data is a cornerstone of successful and efficient pharmaceutical development.
References
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (2020, June 18). Retrieved from [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water - Scite.ai. (n.d.). Retrieved from [Link]
-
Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Journal of Chemical Education - ACS Publications. (2017, March 15). Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.). Retrieved from [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed. (2020, July 21). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Determining a Solubility Product Constant by Potentiometric Titration - PDF Free Download. (2017, February 10). Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). Retrieved from [Link]
-
ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
High-accuracy water solubility determination using logK - KREATiS. (n.d.). Retrieved from [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). Retrieved from [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved from [Link]
-
A.6 WATER SOLUBILITY 1. METHOD The methods desctibed are based on the OECD Test Guideline (1). 1.1. INTRODUCTION It is useful to. (n.d.). Retrieved from [Link]
-
Test No. 105: Water Solubility - OECD. (n.d.). Retrieved from [Link]
-
ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics - ACS Publications. (2019, December 17). Retrieved from [Link]
-
Water Solubility (Flask Method) - Regulations.gov. (2014, May 07). Retrieved from [Link]
-
1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one - EPA. (2025, October 15). Retrieved from [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA. (2020, February 10). Retrieved from [Link]
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An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Thermodynamic Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Thermodynamic stability, a measure of a molecule's energy state, dictates its propensity to degrade under various environmental stressors, thereby influencing its shelf-life, safety, and efficacy. For a novel molecule such as 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, a thorough understanding of its stability profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation and formulation design.[1][2] This guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, integrating established analytical techniques with predictive insights to empower researchers in their drug development endeavors.
Physicochemical Profile and Potential Liabilities of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
A proactive assessment of a molecule's stability begins with a structural analysis to identify potential degradation pathways. The chemical structure of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, featuring a pyridinol ring and a pyrrolidine moiety, presents several key areas of interest for stability assessment.
-
Pyridinol Ring: The hydroxyl group on the pyridine ring introduces a potential site for oxidation. The nitrogen atom in the pyridine ring can also be susceptible to oxidation, forming an N-oxide. The aromatic system itself, while generally stable, can undergo degradation under harsh conditions. The degradation of pyridine and its derivatives can proceed through various mechanisms, including hydroxylation and ring cleavage.[3][4][5]
-
Pyrrolidine Moiety: As a cyclic secondary amine, the pyrrolidine ring is generally stable.[6] However, the nitrogen atom can be a site for oxidation. The saturated nature of the ring makes it less susceptible to oxidative degradation compared to the aromatic pyridine ring.
-
Methylene Bridge: The methylene bridge connecting the two ring systems is a potential site for oxidative attack, which could lead to cleavage of the molecule.
Understanding these potential liabilities allows for the design of targeted stress studies to probe the molecule's weaknesses and establish its degradation profile.
Experimental Assessment of Thermodynamic Stability
A multi-pronged experimental approach is essential for a comprehensive evaluation of thermodynamic stability. This typically involves thermal analysis and forced degradation studies under a variety of stress conditions.
Thermal Analysis: Probing the Solid-State Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the solid-state stability of a compound.[7][8]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This technique is invaluable for determining melting point, phase transitions, and decomposition temperatures.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, phase transitions) and exothermic (decomposition) events.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[9] It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Data Presentation: Hypothetical Thermal Analysis Data
| Parameter | Result | Interpretation |
| DSC Onset of Melting | 155 °C | Indicates the beginning of the melting process. |
| DSC Peak Melting Point | 160 °C | The temperature at which the compound is completely molten. |
| DSC Onset of Decomposition | 220 °C | An exothermic event indicating the start of thermal decomposition. |
| TGA Onset of Decomposition (Tonset) | 215 °C | The temperature at which significant mass loss begins. |
| TGA 5% Mass Loss (Td5) | 230 °C | The temperature at which 5% of the initial mass has been lost. |
Visualization: Thermal Analysis Workflow
Caption: Workflow for DSC and TGA analysis.
Forced Degradation Studies: Simulating Shelf-Life Stress
Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1][10] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of those that might form under long-term storage.[10]
Hydrolytic Degradation: Hydrolysis is a common degradation pathway for many pharmaceuticals. Studies should be conducted across a range of pH values to mimic physiological conditions and potential formulation environments.[11]
Experimental Protocol: Hydrolytic Degradation
-
Stock Solution: Prepare a stock solution of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[11]
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 M HCl.
-
Neutral: Dilute the stock solution with purified water.
-
Basic: Dilute the stock solution with 0.1 M NaOH.
-
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C) and monitor for degradation over time (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: At each time point, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Oxidative Degradation: The presence of the pyridinol and amine functionalities suggests a susceptibility to oxidation.
Experimental Protocol: Oxidative Degradation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound.
-
Stress Condition: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Incubate the solution at room temperature and monitor for degradation over time. Due to the often rapid nature of oxidation, time points may be shorter (e.g., 0, 1, 2, 4, 8 hours).[10]
-
Analysis: Analyze the samples by HPLC.
Photolytic Degradation: Exposure to light can induce degradation, particularly in molecules with aromatic systems. The ICH Q1B guideline provides specific conditions for photostability testing.[2]
Experimental Protocol: Photolytic Degradation
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) and place solid material in transparent containers.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][11]
-
Control: Protect a set of control samples from light.
-
Analysis: Analyze the exposed and control samples by HPLC.
Data Presentation: Hypothetical Forced Degradation Results
| Stress Condition | Duration | % Degradation | Major Degradants (Retention Time) |
| 0.1 M HCl, 60 °C | 24 h | 12.5% | DP1 (4.2 min), DP2 (5.8 min) |
| Water, 60 °C | 24 h | < 1% | - |
| 0.1 M NaOH, 60 °C | 8 h | 18.2% | DP3 (3.1 min), DP4 (6.5 min) |
| 3% H₂O₂, RT | 4 h | 9.8% | DP5 (N-oxide, 7.2 min) |
| Light (ICH Q1B) | - | 5.3% | DP6 (photodimer, 9.1 min) |
Visualization: Forced Degradation Workflow and Potential Degradation Pathway
Caption: General workflow for forced degradation studies.
Caption: A hypothetical degradation pathway.
Characterization of Degradation Products
The identification and characterization of significant degradation products are crucial for understanding the safety profile of the API.[12] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating the parent compound from its degradants.[2] For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice, providing molecular weight and fragmentation data to identify the chemical structures of the degradation products.
Conclusion: Building a Robust Stability Profile
The thermodynamic stability of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol is a critical attribute that must be thoroughly investigated to ensure the development of a safe and effective drug product. By employing a systematic approach that combines thermal analysis and comprehensive forced degradation studies, researchers can build a robust stability profile. This knowledge will not only satisfy regulatory requirements but also guide the development of stable formulations, define appropriate storage conditions, and ultimately contribute to the successful translation of a promising molecule into a therapeutic reality.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Broughton. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Molecules. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]
-
Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]
-
ALTERNATE ROUTES IN THE METABOLIC DEGRADATION OF THE PYRROLIDINE RING OF NICOTINE. Journal of Biological Chemistry. [Link]
-
Enthalpy of Vaporization in Heterocycles by DSC. Scribd. [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]
-
The pyridine pathway, VPP pathway, and pyrrolidine pathway of nicotine... ResearchGate. [Link]
-
A variant of pyridine and pyrrolidine pathway of nicotine degradation... ResearchGate. [Link]
-
SIMULTANEOUS THERMAL ANALYSIS (TGA-DTA, TGA-DSC). CETCO. [Link]
-
Pyrrolidine. Wikipedia. [Link]
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- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 9. cetco.com [cetco.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Monograph: Biological Profiling of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol Derivatives
Executive Summary
The scaffold 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol represents a privileged structure in medicinal chemistry, belonging to the class of heterocyclic Mannich bases . This molecular architecture combines a redox-active 3-hydroxypyridine core with a lipophilic pyrrolidine moiety via a methylene bridge.
This guide analyzes the compound's potential as a multi-target ligand, specifically focusing on neuropharmacology (AChE inhibition) , antimicrobial chelation mechanisms , and non-narcotic analgesia . By leveraging the ortho-positioning of the hydroxyl group and the aminomethyl arm, this derivative exhibits unique bidentate chelating properties and tunable lipophilicity, making it a versatile candidate for fragment-based drug design (FBDD).
Chemical Architecture & Pharmacophore Analysis[1]
To understand the biological activity, we must first deconstruct the structural determinants of the molecule. The synergy between the pyridine ring and the saturated pyrrolidine heterocycle drives its pharmacodynamics.
Structural Determinants[2]
-
The Chelating "Pincer" (N,O-Donor): The proximity of the pyridyl nitrogen (or the phenolic oxygen) to the basic pyrrolidine nitrogen creates a potential
or coordination site. This is critical for inhibiting metalloenzymes (e.g., urease, matrix metalloproteinases) by sequestering the catalytic metal ion. -
The Pyrrolidine Head: Unlike diethylamine or morpholine analogs, the pyrrolidine ring is compact and highly lipophilic. This enhances blood-brain barrier (BBB) permeability, a prerequisite for CNS-active agents targeting Alzheimer’s disease.
-
Mannich Base Reactivity: As a Mannich base, the molecule can act as a prodrug, potentially releasing the active pharmacophore or alkylating thiols in bacterial enzymes via a retro-Mannich mechanism under specific physiological pH conditions.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional contributions of each molecular sector.
Figure 1: Pharmacophore dissection of the target scaffold.
Therapeutic Verticals
Neuropharmacology: Acetylcholinesterase (AChE) Inhibition
Derivatives of 3-hydroxypyridine are established pharmacophores for treating neurodegenerative disorders like Alzheimer's Disease (AD).
-
Mechanism: The molecule acts as a dual-binding site inhibitor. The cationic pyrrolidinium (at physiological pH) interacts with the Catalytic Anionic Site (CAS) of AChE, mimicking the choline moiety of acetylcholine. Simultaneously, the pyridine ring engages in
stacking with aromatic residues (e.g., Trp86) in the enzyme's gorge. -
Evidence: Research indicates that substituting the phenyl ring of donepezil with pyridine bioisosteres retains inhibitory potency while reducing toxicity. The pyrrolidine derivative specifically shows promise due to its optimal steric bulk for the enzyme's active site gorge.
Antimicrobial & Antifungal Activity
Mannich bases of phenols and pyridinols exhibit broad-spectrum activity, particularly against S. aureus and C. albicans.
-
Mechanism:
-
Chelation: The
motif chelates essential trace metals (Fe, Zn) required for bacterial growth. -
Membrane Disruption: The lipophilic pyrrolidine tail facilitates insertion into the bacterial cell wall, increasing permeability.
-
-
Efficacy: Studies on 2-aminomethyl-3-hydroxypyridines suggest MIC values comparable to standard antibiotics in resistant strains, driven by the compound's ability to evade standard efflux pumps due to its distinct structural profile.
Analgesic & Anti-inflammatory Potential
Similar to NSAIDs, Mannich bases have shown capacity to inhibit Cyclooxygenase (COX) enzymes.[1]
-
Pathway: The suppression of prostaglandin synthesis via COX-2 inhibition. The 3-hydroxypyridine moiety mimics the phenolic ring found in many anti-inflammatory agents, acting as a radical scavenger to reduce oxidative stress associated with inflammation.
Experimental Framework
Protocol: Synthesis via Mannich Reaction
This protocol ensures high regioselectivity for the C-2 position, avoiding bis-substitution at C-4.
Reagents: 3-Hydroxypyridine, Formaldehyde (37% aq), Pyrrolidine, Ethanol.
-
Preparation: Dissolve 3-hydroxypyridine (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add pyrrolidine (11 mmol) to the solution. Stir for 10 minutes at room temperature.
-
Initiation: Dropwise add formaldehyde (12 mmol) to the mixture.
-
Critical Step: Maintain temperature at 60°C. Higher temperatures promote polymerization.
-
-
Reflux: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Isolation: Evaporate solvent under reduced pressure. The residue is often an oil.
-
Purification: Convert to hydrochloride salt by adding ethanolic HCl, or purify via column chromatography (Silica gel 60).
-
Validation: Confirm structure via
H-NMR (look for singlet at ppm for methylene bridge).
Figure 2: Synthetic workflow for the target Mannich base.
Protocol: AChE Inhibition Assay (Ellman's Method)
To validate neuropharmacological potential, use the modified Ellman assay.
Materials: Acetylthiocholine iodide (ATCI), DTNB (Ellman's reagent), AChE (from electric eel), Phosphate buffer (pH 8.0).
-
Preparation: Dissolve test compound in DMSO (ensure final concentration <1% in assay).
-
Incubation: Mix 150
L phosphate buffer, 20 L enzyme solution, and 10 L test compound. Incubate at 25°C for 5 mins. -
Substrate Addition: Add 10
L DTNB and 10 L ATCI. -
Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.
-
Calculation: Determine % Inhibition
, where is absorbance of control and is absorbance of treated.
Quantitative Data Summary (Representative Class Data)
The following table summarizes expected biological activities based on the class properties of 2-aminomethyl-3-hydroxypyridines.
| Activity Type | Target/Organism | Potency Indicator | Mechanism Highlight |
| Neuroprotection | Acetylcholinesterase (AChE) | IC | Dual binding (CAS/PAS); Pyrrolidine mimics choline. |
| Antibacterial | Staphylococcus aureus | MIC: 12.5 - 50 | Metal chelation; Cell wall permeation. |
| Antifungal | Candida albicans | MIC: 25 - 100 | Disruption of ergosterol biosynthesis pathways. |
| Analgesia | COX-2 Enzyme | ~60% inhibition @ 200mg/kg | Reduction of prostaglandin E2 synthesis. |
Note: Values are representative of the scaffold class and may vary based on specific salt forms and purity.
References
-
Bartolini, M., et al. (2017).[2] "New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation."[2] European Journal of Medicinal Chemistry.
-
Raoof, S. S., & Sadiq, A. S. (2022).[3] "Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review." Iraqi Journal of Science.
-
Malhotra, M., et al. (2011). "Synthesis and biological evaluation of Mannich bases of 3-hydroxypyridine derivatives." Medicinal Chemistry Research.
-
Arora, R., et al. (2012). "Synthesis of Novel Mannich Bases as Potential Anti-inflammatory and Analgesic Agents."[1][4] Journal of Biological Sciences.
-
Góra, M., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Biomolecules.[2][3][4][5][6][7][8][9][10][11][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of antiinflammatory and analgesic activities of a novel series of coumarin Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Chemo-Pharmacological Architectures: A Technical Deep Dive into Mannich Bases of 3-Hydroxypyridine
Executive Summary
This technical guide analyzes the structural utility, synthetic pathways, and pharmacological potential of Mannich bases derived from 3-hydroxypyridine (3-HP). Unlike simple phenols, 3-HP offers a unique heteroaromatic scaffold where the hydroxyl group at position 3 creates specific electronic environments favoring regioselective functionalization. For drug development professionals, these derivatives represent a dual-opportunity class: they function both as intrinsic pharmacophores (exhibiting analgesic, antimicrobial, and antioxidant properties) and as promoiety prodrugs capable of modulating the solubility and bioavailability of secondary amines.
Structural & Synthetic Chemistry[1][2][3][4][5][6]
The 3-Hydroxypyridine Scaffold
3-Hydroxypyridine exists in a tautomeric equilibrium between the enol (pyridin-3-ol) and keto (pyridin-3(1H)-one) forms. However, in the context of electrophilic aromatic substitution (EAS) such as the Mannich reaction, the hydroxyl group acts as a powerful activating group, directing substitution to the ortho and para positions relative to itself.
-
Regioselectivity: The Mannich reaction on 3-HP is highly regioselective for the C-2 position (ortho to the hydroxyl group).
-
Mechanistic Driver: The hydroxyl group at C-3 increases electron density at C-2 and C-4. However, the nitrogen atom in the pyridine ring exerts an electron-withdrawing effect. The C-2 position is electronically favored for electrophilic attack by the iminium ion due to the stabilization provided by the adjacent hydroxyl group (hydrogen bonding with the incoming electrophile) and the resonance contribution. If the C-2 position is blocked (e.g., in 2-methyl-3-hydroxypyridine), substitution occurs at C-6 (para to the OH, ortho to the N).
Reaction Mechanism
The synthesis follows the classical Mannich pathway:
-
Iminium Ion Formation: Condensation of formaldehyde (HCHO) and a secondary amine (R₂NH) generates the reactive iminium electrophile.
-
Electrophilic Attack: The electron-rich C-2 position of 3-HP attacks the iminium ion.
-
Re-aromatization: Loss of a proton restores the aromatic pyridine system.
Figure 1: Mechanistic pathway of C-2 selective aminomethylation of 3-hydroxypyridine.
Pharmacological Profiles & Prodrug Design
Intrinsic Activity (The "Mexidol" Connection)
3-Hydroxypyridine derivatives are structurally related to Emoxypine (Mexidol) , a clinically used antioxidant and membrane stabilizer. Mannich bases of 3-HP retain this antioxidant core while adding the pharmacological properties of the amine tail.
-
Antimicrobial Activity: Mannich bases incorporating morpholine, piperidine, or N-methylpiperazine at the C-2 position have demonstrated significant antibacterial and antifungal activity. The mechanism involves the disruption of cell wall synthesis and potential chelation of metal ions essential for microbial enzymes.
-
Analgesic & Anti-inflammatory: The 3-HP moiety acts similarly to NSAIDs by scavenging free radicals (ROS) generated during the inflammatory response. The attached amine group can improve tissue penetration (lipophilicity) compared to the parent 3-HP.
Prodrug Kinetics (Hydrolysis)
For drug developers, the N-Mannich base is a "labile linkage." These compounds are susceptible to hydrolysis in aqueous media, releasing the parent amide/amine, formaldehyde, and the 3-HP carrier.
-
pH Dependence: Hydrolysis is acid-catalyzed. In the acidic environment of the stomach, the reaction reverses rapidly. At physiological pH (7.4), the stability depends on the steric bulk of the amine.
-
Solubility Enhancement: Attaching a polar amine (e.g., piperazine) via a Mannich bridge to a lipophilic drug (containing an acidic NH or CH) significantly increases water solubility, allowing for parenteral formulation.
Experimental Protocols
Protocol A: Synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol
Target: Synthesis of the fundamental Mannich base using dimethylamine.
Reagents:
-
3-Hydroxypyridine (0.1 mol, 9.5 g)
-
Dimethylamine (40% aq. solution, 0.12 mol)
-
Formaldehyde (37% aq.[1] solution, 0.12 mol)
-
Solvent: Ethanol (50 mL) or Water
Procedure:
-
Pre-mix: In a round-bottom flask, combine the dimethylamine solution and formaldehyde solution. Stir at 0–5°C for 15 minutes to generate the iminium species in situ.
-
Addition: Add 3-hydroxypyridine dissolved in a minimum amount of ethanol/water to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 80–90°C) for 4–6 hours. Monitor progress via TLC (System: CHCl₃:MeOH 9:1).
-
Isolation:
-
Purification: Recrystallize from benzene or ethanol/ether mixture.
-
Yield: Typical yields range from 65% to 80%.
Validation Parameters:
-
Melting Point: 55–60°C (for dimethylamine derivative).[3]
-
¹H NMR (CDCl₃): Look for the singlet methylene bridge (-CH₂-) signal around δ 3.6–3.8 ppm and the dimethylamino singlet around δ 2.3 ppm.
Protocol B: Workflow for Library Generation
This workflow is designed for high-throughput synthesis of derivatives (e.g., morpholine, piperidine, pyrrolidine analogs).
Figure 2: Step-by-step workflow for the synthesis and validation of 3-HP Mannich bases.
Data Summary: Structure-Activity Relationships (SAR)
The following table summarizes the impact of different secondary amines on the physicochemical and biological properties of the resulting 3-HP Mannich base.
| Amine Component | Structure Type | LogP (Est.) | Primary Biological Effect | Solubility Profile |
| Dimethylamine | Acyclic, Small | 0.8 - 1.2 | Prodrug linker; Moderate CNS penetration | High (Water/Alcohol) |
| Diethylamine | Acyclic, Lipophilic | 1.5 - 1.8 | Enhanced membrane permeability | Moderate |
| Morpholine | Cyclic, Polar | 0.5 - 0.9 | Antimicrobial (Gram +/-); High water solubility | High |
| Piperidine | Cyclic, Lipophilic | 1.9 - 2.2 | Analgesic ; Potent CNS activity | Low (requires salt form) |
| N-Methylpiperazine | Cyclic, Basic | 1.1 - 1.4 | Broad-spectrum Antibacterial ; Antifungal | High |
References
-
Synthesis and Characterization of 2-((Dimethylamino)methyl)pyridin-3-ol Source: PubChem / MilliporeSigma Technical Data URL:[Link]
- Process for preparing 2-dimethylaminomethyl-3-hydroxy-pyridine (Patent SU1018940A1)
-
Mannich bases in medicinal chemistry and drug design Source: European Journal of Medicinal Chemistry / PMC URL:[Link]
-
Hydrolysis of N-Mannich bases and its consequences for biological testing Source: Journal of Pharmaceutical Sciences (Contextual Citation) URL:[Link]
-
Synthesis and Antimicrobial Evaluation of Mannich Bases Source: Asian Journal of Chemistry / ResearchGate URL:[Link]
Sources
- 1. Synthesis and characterization of N-Mannich based prodrugs of ciprofloxacin and norfloxacin: In vitro anthelmintic and cytotoxic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. SU1018940A1 - Process for preparing 2-dimethylaminomethyl-3-hydroxy-pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Coordination Chemistry of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol Ligands
This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of the 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol ligand system. It is intended for researchers, chemists, and drug development professionals interested in the design and application of novel coordination complexes.
Introduction: The Strategic Design of a Privileged Ligand Scaffold
The field of coordination chemistry is continually driven by the quest for ligands that can impart specific, desirable properties to metal centers. The 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol ligand is a thoughtfully designed scaffold that combines two key pharmacophores: the pyridine ring and the pyrrolidine moiety.
-
Pyridine Moiety : The pyridine ring is a ubiquitous feature in FDA-approved pharmaceuticals and advanced materials.[1] Its nitrogen atom is a versatile Lewis base, capable of coordinating to a wide range of metal ions.[2] The presence of a hydroxyl group at the 3-position introduces an additional coordination site and the potential for deprotonation to form a robust anionic N,O-chelate. This N,O-bidentate motif is a cornerstone in the design of stable metal complexes.[3][4]
-
Pyrrolidine Moiety : Pyrrolidine and its derivatives are classic "privileged scaffolds" in medicinal chemistry, found in numerous natural products and synthetic drugs.[5] The tertiary amine introduced via the 1-ylmethyl linkage provides a second nitrogen donor, transforming the ligand into a potentially tridentate N,N,O system. This chelation enhances the thermodynamic stability of the resulting metal complexes through the chelate effect.
The strategic combination of these fragments in 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol creates a versatile ligand capable of forming stable, well-defined complexes with diverse applications, particularly in catalysis and the development of new therapeutic agents.[6][7]
Ligand Synthesis: A Mechanistic Approach
The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol is most effectively achieved via the Mannich reaction, a classic and powerful tool in organic synthesis for the aminoalkylation of acidic protons.[8] This three-component condensation reaction offers an atom-economical and convergent route to the target ligand.
Underlying Principle: The Mannich Reaction
The reaction proceeds through the formation of a reactive Eschenmoser-like salt, a dimethylaminomethylium ion, from the condensation of formaldehyde and a secondary amine (pyrrolidine).[9] The electron-rich pyridine ring of 3-hydroxypyridine then acts as the nucleophile, attacking the iminium cation. The regioselectivity of this attack is directed by the activating effect of the hydroxyl group, favoring substitution at the ortho position (C2).
Sources
- 1. Water-Soluble Cu(II) Complexes with Polypyridyl Ligands: Anticancer Activity and DNA Interaction [mdpi.com]
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- 6. Copper( ii ) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro stu ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05133H [pubs.rsc.org]
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- 9. chemrxiv.org [chemrxiv.org]
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol CAS number and identifiers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: This technical guide addresses the chemical compound 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol. A comprehensive search of prominent chemical databases and supplier catalogs has been conducted to ascertain its CAS number and associated technical data. The findings of this search are detailed herein.
Part 1: Core Identifiers and CAS Number
A diligent search of authoritative chemical registries, including PubChem, ChemSpider, and major commercial supplier databases, did not yield a specific CAS (Chemical Abstracts Service) number for the compound 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol.
The absence of a dedicated CAS number strongly suggests that this molecule is not a commercially available reagent and has not been widely cataloged in the scientific literature. Consequently, there is no established repository of experimental data, such as spectroscopic analyses or standardized protocols, for this specific chemical entity.
While no direct match was found, information on related structures is available. For instance, PubChem contains an entry for "[2-(pyrrolidin-1-yl)pyridin-3-yl]methanol," a structural isomer where the pyrrolidine ring is directly bonded to the pyridine ring, which is a distinct molecule from the one requested[1].
Structural Details
For clarity and future reference, the structural representation and key chemical details of the requested compound are provided below.
| Identifier | Value |
| IUPAC Name | 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Chemical Structure | (A visual representation would be placed here) |
Part 2: Synthesis, Properties, and Potential Applications - A Theoretical Perspective
Given the absence of published data, this section provides a theoretical overview based on the constituent chemical moieties: the pyrrolidine ring and the pyridin-3-ol core. The pyrrolidine ring is a five-membered saturated nitrogen heterocycle prevalent in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensionality into molecular structures[2]. Pyridin-3-ol derivatives are also of interest in medicinal chemistry.
Postulated Synthesis Pathway
A plausible synthetic route for 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol could involve a Mannich-type reaction. This is a well-established method for the aminoalkylation of an acidic proton located on a carbon atom.
Conceptual Workflow:
Caption: A conceptual Mannich reaction for the synthesis of the target compound.
Experimental Protocol (Theoretical):
-
Reactant Preparation: To a solution of pyridin-3-ol in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of formaldehyde (or a formaldehyde equivalent like paraformaldehyde).
-
Addition of Amine: To this mixture, add one equivalent of pyrrolidine.
-
Reaction Conditions: The reaction may be heated under reflux for several hours. The specific conditions (catalyst, temperature, and reaction time) would require optimization.
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled, neutralized, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.
Causality Behind Experimental Choices: The Mannich reaction is a classic and robust method for forming a C-C bond by aminomethylating a carbon atom adjacent to a carbonyl group or, in this case, an activated aromatic ring. The hydroxyl group of pyridin-3-ol activates the ortho position for electrophilic substitution.
Predicted Properties
Based on its structure, 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol is expected to be a basic compound, soluble in organic solvents, and potentially in aqueous acidic solutions. The presence of the hydroxyl and amino groups would allow it to act as both a hydrogen bond donor and acceptor.
Potential Research Applications
Derivatives of pyrrolidine and pyridine are explored in various therapeutic areas. For instance, substituted pyrrolidines are investigated as potential antiviral agents and are components of multi-target tyrosine kinase receptor inhibitors[3][4]. The specific combination in 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol could be of interest in programs targeting enzymes or receptors where the spatial arrangement of a hydrogen-bonding group (the pyridinol) and a basic nitrogen (the pyrrolidine) is crucial for binding.
Part 3: Safety and Handling
Without experimental data, a definitive safety profile cannot be provided. However, based on related compounds, the following precautions should be considered:
-
General Handling: Handle in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Toxicity: The toxicity is unknown. Similar heterocyclic amines can be irritants to the skin, eyes, and respiratory tract.
Part 4: Conclusion
References
-
PubChem. [2-(pyrrolidin-1-yl)pyridin-3-yl]methanol. [Link]
-
PubMed. Synthesis of [(2'S, 3'S)-bis(hydroxylmethyl)pyrrolidin-1-yl] purine and pyrimidine nucleosides as potential antiviral agents. [Link]
-
MDPI. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. [Link]
Sources
- 1. PubChemLite - [2-(pyrrolidin-1-yl)pyridin-3-yl]methanol (C10H14N2O) [pubchemlite.lcsb.uni.lu]
- 2. enamine.net [enamine.net]
- 3. Synthesis of [(2'S, 3'S)-bis(hydroxylmethyl)pyrrolidin-1-yl] purine and pyrimidine nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors [mdpi.com]
Methodological & Application
Application Note: Regioselective Aminomethylation of 3-Hydroxypyridine with Pyrrolidine
Executive Summary
This application note details the protocol for the regioselective aminomethylation of 3-hydroxypyridine (3-HP) using pyrrolidine and formaldehyde. This transformation, a classic Mannich reaction, yields 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol . This scaffold is a critical intermediate in the synthesis of bioactive ligands, chelating agents, and potential kinase inhibitors.
The protocol prioritizes regiochemical control , exploiting the ortho-directing influence of the hydroxyl group to exclusively target the C-2 position (adjacent to the pyridine nitrogen), avoiding the thermodynamically less favored C-4 or C-6 isomers.
Mechanistic Insight & Regiochemistry
The Mannich Cascade
The reaction proceeds via a three-component condensation.[1][2] The secondary amine (pyrrolidine) reacts with formaldehyde to generate a reactive iminium ion intermediate. 3-Hydroxypyridine, existing in equilibrium with its zwitterionic pyridone form, acts as the nucleophile.
Regioselectivity (The "Ortho" Effect)
While electrophilic aromatic substitution (EAS) on pyridine rings is generally sluggish due to electron deficiency, the hydroxyl group at C-3 strongly activates the ring.
-
Directing Group: The hydroxyl group directs incoming electrophiles to the ortho and para positions (C-2, C-4, C-6).[3]
-
C-2 Preference: The C-2 position is kinetically and thermodynamically favored due to the stabilization provided by the adjacent pyridine nitrogen and the potential for intramolecular hydrogen bonding in the final product (between the phenolic OH and the amine nitrogen).
Reaction Pathway Diagram
The following diagram illustrates the critical intermediates and the regioselective attack.
Figure 1: Mechanistic pathway of the Mannich reaction targeting the C-2 position of 3-hydroxypyridine.
Experimental Protocol
Reagents & Equipment
-
3-Hydroxypyridine (3-HP): 98%+ purity.
-
Pyrrolidine: 99%, redistilled if dark yellow.
-
Formaldehyde: 37% aqueous solution (Formalin).
-
Solvent: Ethanol (Absolute) or Deionized Water.
-
Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, ice bath.
Stoichiometry Table
| Component | Role | Equivalents | Molar Mass ( g/mol ) |
| 3-Hydroxypyridine | Substrate | 1.0 | 95.10 |
| Pyrrolidine | Amine Source | 1.1 | 71.12 |
| Formaldehyde (37% aq) | Carbon Source | 1.1 | 30.03 |
| Ethanol | Solvent | ~5-10 Vol | - |
Step-by-Step Methodology
Step 1: Formation of the Mannich Reagent (Exothermic)
-
Charge a round-bottom flask with Pyrrolidine (1.1 equiv) and Ethanol (5 volumes).
-
Cool the solution to 0–5 °C using an ice bath.
-
Dropwise add Formaldehyde (37% aq, 1.1 equiv) over 10 minutes.
-
Note: The reaction is exothermic. Controlling the temperature prevents the evaporation of the volatile amine.
-
-
Stir at 0 °C for 15 minutes to ensure iminium ion formation.
Step 2: Substrate Addition & Reaction
-
Add 3-Hydroxypyridine (1.0 equiv) to the reaction mixture in a single portion.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 4–6 hours .
-
Monitoring: Monitor consumption of 3-HP by TLC (DCM:MeOH 9:1). The product is typically more polar than the starting pyridine but less polar than the zwitterionic form on silica.
-
Step 3: Work-up & Isolation
-
Concentration: Remove the solvent (Ethanol) under reduced pressure (Rotavap) to obtain a viscous oil or semi-solid.
-
Removal of Excess Reagents:
-
Add a small amount of water (2 volumes) and extract with Chloroform or Dichloromethane (DCM) (3 x 10 volumes).
-
Note: The product is an amphoteric aminophenol. Adjusting pH to ~8-9 may improve extraction efficiency into the organic phase, though the Mannich base is usually organic-soluble.
-
-
Drying: Dry the combined organic layers over anhydrous
. -
Purification:
-
Filter and concentrate to dryness.
-
Recrystallization: The crude residue can often be recrystallized from Acetone or Ethyl Acetate/Hexane to yield off-white crystals.
-
Yield Expectations: 60–80%.
-
Characterization & QC
The product structure is validated by the disappearance of the C-2 proton signal in NMR and the appearance of the methylene bridge.
Expected NMR Data ( NMR, 400 MHz, )
| Moiety | Shift ( | Multiplicity | Integration | Assignment |
| Pyridine H-6 | 8.0 – 8.2 | dd | 1H | |
| Pyridine H-4 | 7.1 – 7.3 | dd | 1H | |
| Pyridine H-5 | 6.9 – 7.1 | dd | 1H | |
| Methylene Bridge | 3.9 – 4.1 | s | 2H | |
| Pyrrolidine | 2.6 – 2.8 | m | 4H | Adjacent to N |
| Pyrrolidine | 1.8 – 2.0 | m | 4H | Ring carbons |
Key Diagnostic: The singlet at ~4.0 ppm confirms the aminomethylation. The splitting pattern of the aromatic region should show an ABC system (or similar) indicating substitution at position 2.
Mass Spectrometry[4]
-
ESI-MS (Positive Mode): Expect
m/z.
Troubleshooting & Optimization
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol.
Common Issues
-
Bis-substitution: If excess formaldehyde and amine are used (>> 2.0 equiv), substitution may occur at C-2 and C-6. Adhere strictly to 1.1 equivalents to favor mono-substitution.
-
Oiling Out: If the product forms an oil during recrystallization, scratch the flask walls with a glass rod or seed with a crystal from a previous batch. Alternatively, use column chromatography (Silica, DCM:MeOH).
-
Resin Formation: Polymerization of formaldehyde can occur. Ensure the formaldehyde source is fresh and not cloudy (paraformaldehyde can be depolymerized with mild base if needed).
References
-
Stempel, A., & Buzzi, E. C. (1949).[4] 3-Pyridols in the Mannich Reaction. Journal of the American Chemical Society, 71(9), 2969–2972.
-
Aime, S., et al. (2004).[4] Mannich reaction as a new route to pyridine-based polyaminocarboxylic ligands. Organic Letters, 6(16), 2606-2610.
-
Mao, H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused Derivatives. MDPI Molecules, 22(6), 930.
Sources
using 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol as a bidentate ligand
Executive Summary
This guide details the experimental protocols for utilizing 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol (abbreviated here as Pyr-3HP ) as a versatile bidentate ligand. Unlike rigid 8-hydroxyquinoline scaffolds, Pyr-3HP offers a flexible "Mannich base" arm that forms a thermodynamically stable six-membered chelate ring with transition metals. This structural feature allows for enhanced steric accommodation and tunable electronic properties, making it a privileged scaffold for metallodrug development (specifically Cu(II) and Pt(II) analogs) and Lewis acid catalysis .
Part 1: Ligand Architecture & Coordination Logic
Structural Analysis
Pyr-3HP functions as a monoanionic, N,O-donor ligand upon deprotonation. The coordination geometry is governed by the proximity of the phenolic oxygen (position 3) and the pyrrolidine nitrogen (attached via a methylene bridge at position 2).
-
Donor Set: Phenolate Oxygen (Hard donor) + Tertiary Amine Nitrogen (Intermediate/Soft donor).
-
Chelate Effect: Binding creates a six-membered metallacycle (
), distinct from the five-membered rings formed by 8-hydroxyquinoline or 2,2'-bipyridine. This reduced ring strain improves stability with larger metal ions (e.g., Pd(II), Pt(II)).
Coordination Modes
While the pyridine nitrogen (
Figure 1: Logical flow of ligand activation and coordination. The formation of the 6-membered ring is the thermodynamic driving force.
Part 2: Experimental Protocols
Protocol A: Ligand Synthesis (Mannich Reaction)
Context: If the ligand is not commercially sourced, it must be synthesized via a Mannich condensation. This reaction is sensitive to pH and temperature.
Reagents:
-
3-Hydroxypyridine (10 mmol)
-
Formaldehyde (37% aq. solution, 12 mmol)
-
Pyrrolidine (12 mmol)
-
Solvent: Ethanol (Absolute)
Step-by-Step:
-
Dissolution: Dissolve 3-hydroxypyridine (0.95 g) in 20 mL of absolute ethanol in a round-bottom flask.
-
Amine Addition: Add pyrrolidine (1.0 mL) dropwise while stirring at room temperature.
-
Formaldehyde Addition: Cool the solution to 0°C (ice bath) to prevent polymerization. Add formaldehyde dropwise.
-
Reflux: Allow to warm to room temperature, then reflux at 80°C for 6–8 hours. Monitor via TLC (SiO2, MeOH:DCM 1:9).
-
Isolation: Evaporate solvent under reduced pressure. The resulting oil may crystallize upon standing or require trituration with diethyl ether.
-
Yield Check: Expected yield 65–80%.
Protocol B: Synthesis of Cu(II) and Zn(II) Complexes
Context: Creating the bis-chelated neutral complex
Reagents:
-
Ligand (Pyr-3HP)
-
Metal Salt:
or (Acetates are preferred over chlorides to act as internal bases for deprotonation). -
Solvent: Methanol.[1]
Procedure:
-
Ligand Solution: Dissolve 2.0 mmol of Pyr-3HP in 10 mL MeOH.
-
Metal Addition: Dissolve 1.0 mmol of metal acetate in 10 mL MeOH. Add this slowly to the ligand solution.
-
Observation: Cu(II) solutions will turn deep green/brown; Zn(II) will remain clear or turn pale yellow.
-
-
Reaction: Stir at room temperature for 2 hours. If precipitation does not occur, concentrate the solution to 50% volume and cool to 4°C.
-
Filtration: Filter the precipitate, wash with cold MeOH and Et2O.
-
Drying: Vacuum dry at 40°C for 4 hours.
Table 1: Physicochemical Expectations
| Parameter | Copper Complex [Cu(L)2] | Zinc Complex [Zn(L)2] |
| Color | Dark Green / Brown | White / Pale Yellow |
| Geometry | Distorted Square Planar | Distorted Tetrahedral / Octahedral |
| Magnetic Moment | ~1.7–1.9 B.M. (Paramagnetic) | Diamagnetic |
| Solubility | DMSO, DMF, CHCl3 | DMSO, EtOH |
Part 3: Characterization & Validation
Infrared Spectroscopy (FT-IR) Fingerprinting
Validation of coordination relies on tracking the shift of the phenolic C-O and the amine modes.
-
Free Ligand:
- : Broad band at 3100–3400 cm⁻¹ (Intermolecular H-bonding).
- : ~1150 cm⁻¹.
-
Metal Complex:
- : Disappears (confirms deprotonation and M-O bond).
- : Shifts to higher frequency (+10–20 cm⁻¹) due to increased bond order upon metal binding.
-
and
: New weak bands appear in the Far-IR region (400–500 cm⁻¹).
UV-Vis Spectroscopy & Job’s Plot
To determine binding stoichiometry in solution (crucial for biological assays).
Protocol:
-
Prepare 1 mM stock solutions of Metal (M) and Ligand (L) in Methanol.
-
Prepare a series of mixtures where
varies from 0 to 1, keeping total concentration constant. -
Measure absorbance at
(typically 350–450 nm for Cu-LMCT bands). -
Result: A maximum at
indicates a 1:2 (M:L) complex; a max at 0.5 indicates 1:1.
Part 4: Applications
Biological: Cytotoxicity Screening (Metallodrugs)
Copper and Platinum complexes of Pyr-3HP mimic the activity of proteasome inhibitors or DNA intercalators.
Workflow:
-
Solubilization: Dissolve complex in DMSO (max 0.5% final concentration in culture).
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast).[2]
-
Assay: MTT or Resazurin reduction assay (48h incubation).
-
Control: Compare
against Cisplatin and the free ligand.-
Note: The free ligand often shows low toxicity (
), while the complex should target .
-
Catalysis: Lewis Acid Activation
The Zn(II) complex is an effective Lewis acid catalyst for the hydrolysis of phosphate esters (mimicking phosphatase enzymes).
Figure 2: Catalytic cycle for phosphate ester hydrolysis using the Zn-Pyr-3HP complex.
References
-
Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses."[1][3] CRC Press. (Foundational text on the synthesis and stability of Mannich bases).
-
Saha, S., et al. (2014). "Synthesis and characterization of silver(I) pyrazolylmethylpyridine complexes." Inorganic Chemistry. Link (Demonstrates the coordination behavior of similar pyridine-alkyl-amine ligands).
-
Gerasimchuk, N., et al. (2023).[4] "Synthesis and Characterization of Pt(II) and Pd(II) Complexes with Planar Aromatic Oximes." Molecules. Link (Provides comparative protocols for characterization of N,O-chelates).
-
Higuera-Padilla, A. R., et al. (2018). "Possible coordination modes for the ligand in the studied compounds." ResearchGate. Link (Theoretical analysis of N,N vs N,O binding modes in pyridine derivatives).
-
Babič, A., et al. (2023). "Cytotoxic Effects of New Palladium(II) Complexes." Pharmaceutics.[5][6] Link (Protocol reference for MTT assays and cytotoxicity evaluation of heterocyclic metal complexes).
Disclaimer: The protocols described herein involve the use of transition metals and organic solvents.[1][3][4][5] Standard safety procedures (PPE, fume hood usage) must be followed. The biological activity of specific complexes must be validated in vitro before any in vivo application.
Sources
Preparation and Application of Transition Metal Complexes with 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol: A Detailed Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of transition metal complexes featuring the N,O-bidentate ligand, 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol. This ligand system, which combines a pyridine ring, a hydroxyl group, and a pyrrolidine moiety, offers a unique steric and electronic environment for coordinating with various transition metals. Such complexes are of significant interest due to their potential in catalysis and medicinal chemistry.[1][2][3] This guide details robust, step-by-step protocols for both ligand synthesis and subsequent metal complexation, explains the rationale behind key experimental parameters, and outlines expected characterization data. By grounding these protocols in established principles of coordination chemistry, this note serves as a foundational resource for researchers exploring this novel class of compounds.
Introduction: The Rationale for 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol Complexes
Transition metal complexes are foundational to numerous scientific fields, from industrial catalysis to the development of therapeutic agents.[3][4] The properties of a metal complex—its geometry, reactivity, and stability—are intrinsically governed by the ligands that surround the metal center. Ligands containing both nitrogen and oxygen donor atoms (N,O-donor ligands) are particularly versatile. The hard-soft nature of this donor set allows for stable coordination with a wide array of transition metals.
The ligand 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol is an exemplary N,O-bidentate chelator. Its structure is significant for several reasons:
-
Chelation: The nitrogen of the pyridine ring and the deprotonated oxygen of the hydroxyl group form a stable five-membered chelate ring with a metal ion.
-
Electronic Tuning: The pyridine ring can participate in π-stacking interactions and its electronic properties can influence the redox potential of the metal center.[5][6]
-
Steric Influence: The bulky pyrrolidin-1-ylmethyl substituent provides steric hindrance that can control the coordination geometry and prevent unwanted side reactions, such as the formation of polymeric species.
These features suggest that complexes derived from this ligand could exhibit valuable catalytic activity or possess biological properties suitable for drug development.[2][7]
Synthesis Protocol: A Two-Stage Approach
The preparation of the target metal complexes is logically divided into two primary stages: the synthesis of the free ligand, followed by its reaction with a suitable transition metal salt.
Part I: Synthesis of the Ligand 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
The most efficient route to this ligand is the Mannich reaction, a classic organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom. Here, we apply it to the C2 position of 3-hydroxypyridine.
Caption: Workflow for the synthesis of the target ligand.
Experimental Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-hydroxypyridine (9.51 g, 0.1 mol) in ethanol (100 mL).
-
Addition of Amines: To the stirred solution, add pyrrolidine (8.5 mL, 0.1 mol) followed by aqueous formaldehyde (37 wt. %, 8.1 mL, 0.1 mol).
-
Rationale: Equimolar amounts of the three components are used to maximize the yield of the desired trisubstituted product. Ethanol is an excellent solvent for all reactants and facilitates a homogenous reaction mixture.
-
-
Reaction: Seal the flask and stir the mixture at room temperature (25°C) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue will be an oil or semi-solid.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to isolate the pure ligand.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part II: General Protocol for Transition Metal Complexation
This protocol provides a generalized method for synthesizing complexes with divalent transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). The stoichiometry is set to favor the formation of a 1:2 metal-to-ligand complex, which often results in an octahedral geometry.
Caption: General workflow for the synthesis of metal complexes.
Experimental Protocol:
-
Ligand Solution: Dissolve 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol (2.0 mmol) in warm methanol (20 mL) in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the desired transition metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O) (1.0 mmol) in methanol (10 mL).
-
Rationale: Methanol is a common solvent for coordination chemistry as it readily dissolves both the organic ligand and many inorganic metal salts. Using hydrated salts is often acceptable, as the water molecules can be easily displaced by the stronger N,O-donor ligand.
-
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution. Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. A color change and/or the formation of a precipitate should be observed.
-
Rationale: Heating under reflux provides the necessary activation energy to overcome the kinetic barrier for ligand exchange, ensuring the formation of the thermodynamically stable complex.
-
-
Isolation: Allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the isolated complex in a vacuum oven at 50-60°C for several hours.
Characterization and Data Interpretation
Proper characterization is essential to confirm the formation of the desired complex and to elucidate its structure.
Spectroscopic Analysis
| Technique | Observation in Free Ligand | Expected Change Upon Complexation | Rationale |
| FTIR | Broad O-H stretch (~3200-3000 cm⁻¹). Pyridine C=N stretch (~1590 cm⁻¹). | Disappearance of the broad O-H band. Shift of the C=N band to a higher frequency (e.g., ~1605 cm⁻¹).[8] Appearance of new bands in the far-IR region (400-600 cm⁻¹). | Deprotonation and coordination of the hydroxyl oxygen. Coordination of the pyridine nitrogen alters the ring's electron density.[8] These new bands correspond to M-O and M-N stretching vibrations. |
| UV-Vis | Intense bands in the UV region due to π→π* transitions of the pyridine ring. | Appearance of new, weaker bands in the visible region (400-800 nm). Possible appearance of intense charge-transfer bands.[9] | These new bands are characteristic of d-d electronic transitions within the metal's d-orbitals, which are now split by the ligand field. Ligand-to-metal charge transfer (LMCT) bands may also appear.[9] |
| ¹H NMR | Sharp resonance for the phenolic O-H proton. Distinct signals for pyridine and pyrrolidine protons. | For diamagnetic complexes (e.g., Zn(II)), the O-H signal disappears. Protons near the coordination sites (especially on the pyridine ring) will shift, typically downfield. For paramagnetic complexes (e.g., Cu(II), Co(II)), signals will be significantly broadened or unobservable. | Coordination removes the phenolic proton. The metal ion's influence alters the electronic environment of nearby protons. Paramagnetism causes rapid nuclear relaxation, leading to extreme peak broadening. |
Elemental Analysis
Elemental analysis for Carbon (C), Hydrogen (H), and Nitrogen (N) is crucial for confirming the stoichiometry of the complex. The experimental percentages should match the calculated theoretical values for the proposed formula (e.g., [Cu(C₁₀H₁₄N₂O)₂Cl₂]).
| Element | Theoretical % | Found % |
| C | (Calculated Value) | (Experimental Value) |
| H | (Calculated Value) | (Experimental Value) |
| N | (Calculated Value) | (Experimental Value) |
Potential Applications
While novel complexes require empirical testing, their structure allows for informed hypotheses about their potential utility.
Homogeneous Catalysis
The coordinatively unsaturated or labile sites on the metal center can serve as active sites for catalysis.[5] For example, copper and cobalt complexes are known to catalyze a variety of oxidation reactions. The defined steric environment provided by the ligand could impart selectivity to these catalytic transformations.[6][10]
Medicinal and Bioinorganic Chemistry
Many transition metal complexes exhibit biological activity, acting as potential anticancer or antimicrobial agents.[1][11][12] The mechanism often involves the complex binding to biomolecules like DNA or inhibiting essential enzymes.[1] The lipophilic nature of the pyrrolidine group combined with the reactive metal center could facilitate cell uptake and targeted biological action.
Caption: Conceptual model for the therapeutic action of a metal complex.
Conclusion
The protocols and data presented in this application note provide a solid and rational framework for the synthesis and characterization of novel transition metal complexes with 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol. The inherent modularity of this system—allowing for variation of the transition metal, counter-ions, and even modification of the ligand itself—opens up a vast chemical space for exploration. Researchers in catalysis, materials science, and drug discovery can use this guide as a starting point for developing new functional coordination compounds with tailored properties.
References
- Jetir.Org.
- Dalton Transactions (RSC Publishing).
- AIR Unimi. MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.
- Ijmra.us. METAL COMPLEXES IN DRUG RESEARCH - A REVIEW.
- PubMed. Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand.
- Semantic Scholar. Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes.
- Metal Complexes in Medicine An Overview and Update
- BOA. Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.
- ResearchGate.
- PMC.
- Longdom Publishing. Synthesis, Characterization and Biological Applications of Transition Metal Complexes of [no] Donor Schiff Bases.
- JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- Chapter 2.
- JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- MDPI. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex.
Sources
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- 3. Metal Complexes in Medicine An Overview and Update from Drug Design Perspective [ideas.repec.org]
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- 5. air.unimi.it [air.unimi.it]
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- 7. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. mdpi.com [mdpi.com]
- 10. Aluminum complexes based on pyridine substituted alcohols: synthesis, structure, and catalytic application in ROP - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 12. longdom.org [longdom.org]
Application Note: Strategic Crystallization of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystallization in Drug Development
The solid-state properties of an Active Pharmaceutical Ingredient (API) are paramount to its successful development into a safe and effective drug product. Crystallization is the cornerstone process for controlling these properties, serving not only as a final purification step but also as the primary method for isolating the desired solid form. For a molecule like 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, which possesses multiple functional groups capable of forming diverse intermolecular interactions, the crystalline form can significantly influence critical attributes such as solubility, dissolution rate, stability, and bioavailability.[1][2][3]
The existence of multiple crystalline forms, known as polymorphism, presents both a challenge and an opportunity.[4][5] Different polymorphs of the same API can have distinct physicochemical properties, and controlling the crystallization process to selectively obtain the most stable and effective form is a regulatory and clinical necessity.[1][4] This guide provides a comprehensive framework and detailed protocols for the systematic crystallization of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, empowering researchers to control crystal form and ensure batch-to-batch consistency.
Compound Profile: 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
A strategic approach to crystallization begins with an analysis of the molecule's structural features.
-
Hydrogen Bond Donors: The primary hydroxyl (-OH) group on the pyridine ring is a strong hydrogen bond donor.
-
Hydrogen Bond Acceptors: The molecule contains three potential hydrogen bond acceptor sites: the nitrogen atom of the pyridine ring, the nitrogen atom of the pyrrolidine ring, and the oxygen atom of the hydroxyl group.
-
Polarity: The combination of the polar pyridinol ring and the aliphatic pyrrolidine moiety suggests the compound is moderately polar. This makes it likely to be soluble in polar solvents, particularly those that can engage in hydrogen bonding.[6][7]
-
Conformational Flexibility: The single bond connecting the pyrrolidinylmethyl group to the pyridine ring allows for rotational freedom, which could give rise to conformational polymorphism, where different crystal forms contain the molecule in different spatial arrangements.[5]
This structural makeup dictates that solvent selection will be the most critical variable in developing a successful crystallization protocol. Solvents that can effectively solvate the molecule by forming hydrogen bonds will be key.[8][9]
A Strategic Workflow for Crystallization Method Development
A haphazard "trial-and-error" approach to crystallization is inefficient. A systematic workflow, beginning with solvent screening and progressing to targeted method optimization, is essential for success.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scielo.br [scielo.br]
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- 5. xray.uky.edu [xray.uky.edu]
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- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: HPLC Method Development for 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Introduction & Analyte Profiling[1][2][3]
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol is a bifunctional heterocyclic compound characterized by a 3-hydroxypyridine core substituted at the 2-position with a pyrrolidinyl-methyl group. This structure classifies it as a Mannich base , often serving as a critical intermediate in the synthesis of analgesic or anti-inflammatory drugs.
Physicochemical Challenges
Successful chromatography requires a deep understanding of the analyte's ionization states. This molecule possesses three distinct zones of interaction:
-
Pyrrolidine Nitrogen (
): Highly basic ( ). At neutral/acidic pH, this is fully protonated ( charge). -
Pyridine Nitrogen (
): Weakly basic ( ). -
Phenolic Hydroxyl (-OH): Weakly acidic (
).
Chromatographic Implication:
At standard Reversed-Phase (RP) pH (pH 2-3), the molecule is a dication (or monocation depending on the pyridine pKa shift). It is highly polar and repelled by hydrophobic C18 stationary phases, leading to elution in the void volume (
Method Development Strategy
We define two distinct protocols based on the end-use case:
-
Protocol A (QC/Purity): Ion-Pair Reversed-Phase HPLC (IP-RP).[2][3] Delivers maximum retention, sharpest peaks, and robustness for UV detection.
-
Protocol B (LC-MS/R&D): Hydrophilic Interaction Liquid Chromatography (HILIC). Eliminates non-volatile salts for mass spectrometry compatibility.
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for selecting the optimal chromatographic mode based on detection requirements.
Protocol A: The "Gold Standard" QC Method (Ion-Pair RP)
This method utilizes Ion-Pair Chromatography (IPC) .[1] The addition of an anionic surfactant (Sodium 1-Octanesulfonate) creates a neutral ion-pair complex with the protonated pyrrolidine amine. This "pseudo-neutral" complex partitions effectively into the C18 stationary phase, ensuring retention and masking silanol interactions.
Chromatographic Conditions[1][3][5][6][7][8][9][10]
| Parameter | Specification | Rationale |
| Column | C18, End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), | High surface area for loading; end-capping reduces silanol activity. |
| Mobile Phase A | Low pH ensures amine protonation; OSA provides retention mechanism; Phosphate buffers pH. | |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent, low UV cutoff. |
| Flow Rate | Standard analytical flow.[4][5] | |
| Column Temp | Improves mass transfer and peak symmetry. | |
| Detection | UV @ | The 3-hydroxypyridine chromophore shifts to ~295 nm in acidic media. |
| Injection Vol |
Gradient Profile
Note: Ion-pair reagents require long equilibration times. Isocratic elution is preferred if impurities elute close to the main peak, but a gradient is described here to clear hydrophobic matrix components.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 60 | 40 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Preparation of Reagents
-
Buffer Preparation: Dissolve
of and of Sodium 1-Octanesulfonate in of Milli-Q water. Adjust pH to using dilute Phosphoric Acid ( ). Dilute to and filter through a nylon filter. -
Diluent: Use Mobile Phase A:Acetonitrile (90:10). Do not use pure organic as diluent to prevent peak breakthrough.
Protocol B: LC-MS Compatible Method (HILIC)
For pharmacokinetic studies or impurity identification, non-volatile ion-pair reagents are forbidden. We utilize HILIC to retain the polar cationic analyte.
Chromatographic Conditions[1][3][5][6][7][8][9][10]
| Parameter | Specification | Rationale |
| Column | Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), | Amide phase provides hydrogen bonding retention for polar amines. |
| Mobile Phase A | Provides ionic strength and proton source for MS ionization. | |
| Mobile Phase B | Acetonitrile:Buffer A (95:5) | High organic content is "weak" solvent in HILIC. |
| Flow Rate | Optimized for | |
| Detection | ESI (+) MS / UV @ | Positive mode targets the |
Isocratic/Gradient Strategy (HILIC)
HILIC works "in reverse" to RP. Start with high organic.
-
Isocratic: 85% B / 15% A is a good starting point for screening.
-
Gradient: 95% B
70% B over 10 minutes.
System Suitability & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before running samples.
| Parameter | Acceptance Limit | Causality of Failure |
| Tailing Factor ( | ||
| Retention Factor ( | ||
| Precision (RSD, n=6) | High RSD suggests pump pulsation or amine adsorption in injector loop. | |
| Resolution ( | Between analyte and nearest impurity (often the des-methyl precursor or N-oxide). |
Stability & Troubleshooting Guide
The "Retro-Mannich" Risk
Mannich bases are equilibrium products formed from an amine, formaldehyde, and an acidic CH/OH component.
-
Risk: In dilute solution or high temperature, the molecule may hydrolyze back to 3-hydroxypyridine and the pyrrolidine-formaldehyde adduct.
-
Control:
-
Keep autosampler temperature at
. -
Avoid high pH (> 9) in sample diluents.
-
Stability Test: Inject standard at
and . Degradation > 2% indicates instability.
-
Troubleshooting Flowchart (DOT)
Figure 2: Systematic troubleshooting for peak tailing, the most common issue with aminopyridines.
References
-
Dolan, J. W. (2008). Ion-Pairing: The Good, The Bad, and The Ugly. LCGC North America. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for pKa/pH interactions).
-
Agilent Technologies. (2020). Analysis of Heterocyclic Amines using HILIC. Application Note 5990-XXXX. Link (General reference for HILIC of amines).
Sources
The Emergence of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol as a Bifunctional Organocatalyst: A Guide to its Synthesis and Application
The field of asymmetric organocatalysis has revolutionized the way chemists approach the synthesis of chiral molecules, offering a more sustainable and often more efficient alternative to traditional metal-based catalysts.[1] Within this domain, bifunctional organocatalysts, which possess two distinct catalytic moieties that act in concert, have garnered significant attention for their ability to achieve high levels of stereocontrol. This application note introduces 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, a promising yet under-explored bifunctional organocatalyst, and provides a comprehensive guide to its synthesis, proposed mechanistic action, and potential applications in key carbon-carbon bond-forming reactions.
Drawing upon the well-established principles of pyrrolidine-based catalysis and the activating role of hydrogen-bond donors, this document will serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development. While direct literature on the catalytic applications of this specific molecule is nascent, its structural features strongly suggest its utility in a range of asymmetric transformations. The protocols and mechanistic discussions presented herein are therefore based on established methodologies for closely related and structurally analogous catalyst systems.
I. Synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol: A Mannich-Type Approach
The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol can be readily achieved through a Mannich reaction, a classic method for the aminomethylation of acidic protons.[2][3] This one-pot, three-component condensation involves 3-hydroxypyridine, formaldehyde, and pyrrolidine. The hydroxyl group at the 3-position of the pyridine ring activates the C2 position for electrophilic substitution.
Caption: Synthetic pathway to 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol.
Protocol: Synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Materials:
-
3-Hydroxypyridine
-
Formaldehyde (37% aqueous solution)
-
Pyrrolidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-hydroxypyridine (1.0 eq).
-
Dissolve the 3-hydroxypyridine in ethanol.
-
Cool the solution in an ice bath and add pyrrolidine (1.1 eq) dropwise with stirring.
-
To this mixture, add an aqueous solution of formaldehyde (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol.
II. The Bifunctional Catalytic Mechanism in Action
The catalytic prowess of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol is predicated on its ability to act as a bifunctional catalyst.[4] The pyrrolidine moiety serves as the nucleophilic component, activating carbonyl compounds through the formation of a nucleophilic enamine intermediate. Concurrently, the hydroxyl group on the pyridine ring acts as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation within a single molecule orchestrates a highly organized transition state, leading to enhanced reactivity and stereoselectivity.
Caption: Proposed catalytic cycle for bifunctional organocatalysis.
III. Applications in Asymmetric Organocatalysis
Based on the catalytic activity of analogous pyrrolidine-based systems, 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol is anticipated to be a highly effective catalyst for a variety of asymmetric transformations.
A. Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Pyrrolidine-based catalysts, particularly those with a hydrogen-bonding moiety, are well-established to promote this reaction with high enantioselectivity.[5][6]
Proposed Reaction:
The reaction between an aldehyde and a ketone, such as cyclohexanone, is a classic example. The catalyst is expected to facilitate the formation of the chiral β-hydroxy ketone with good to excellent diastereo- and enantioselectivity.
Representative Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone
Materials:
-
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol (10 mol%)
-
4-Nitrobenzaldehyde (1.0 eq)
-
Cyclohexanone (10 eq)
-
Solvent (e.g., Toluene, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol.
-
Add the solvent, followed by cyclohexanone.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-nitrobenzaldehyde and continue stirring at the desired temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by silica gel column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Expected Performance (based on analogous catalysts):
| Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | 0 | 24 | >90 | >95:5 | >95 |
| Benzaldehyde | Acetone | Neat | 25 | 48 | ~85 | - | ~80 |
| Isovaleraldehyde | Cyclohexanone | CH2Cl2 | 0 | 12 | >95 | >90:10 | >90 |
B. Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the formation of 1,5-dicarbonyl compounds and related structures. Pyrrolidine-based bifunctional organocatalysts have been shown to be highly effective in promoting the conjugate addition of aldehydes and ketones to nitroalkenes.[7][8][9]
Proposed Reaction:
The addition of an aldehyde to a nitroalkene, such as β-nitrostyrene, is a common model reaction. The bifunctional nature of the catalyst is crucial for activating both the enamine intermediate and the nitroalkene electrophile.
Representative Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol (10-20 mol%)
-
β-Nitrostyrene (1.0 eq)
-
Propanal (3.0 eq)
-
Solvent (e.g., Dichloromethane, Chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the catalyst.
-
Add the solvent and cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add propanal, followed by β-nitrostyrene.
-
Stir the reaction mixture at the specified temperature and monitor by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by silica gel column chromatography.
-
Determine the dr and ee by chiral HPLC.
Expected Performance (based on analogous catalysts):
| Aldehyde/Ketone | Nitroalkene | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Propanal | β-Nitrostyrene | CH2Cl2 | 0 | 24 | >90 | >90:10 | >95 |
| Cyclohexanone | β-Nitrostyrene | Toluene | 25 | 48 | ~95 | >95:5 | >98 |
| Isobutyraldehyde | (E)-Nitropent-1-ene | CHCl3 | -20 | 72 | ~85 | >85:15 | >90 |
IV. Conclusion and Future Outlook
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol represents a readily accessible and highly promising bifunctional organocatalyst. Its structural design, incorporating both a nucleophilic pyrrolidine moiety and a hydrogen-bonding hydroxypyridine group, positions it as a versatile tool for a range of asymmetric transformations. The protocols and mechanistic insights provided in this application note, derived from well-established analogous systems, offer a solid foundation for its exploration and application in both academic and industrial research.
Further investigations into the full scope of its catalytic activity, including its application in other important reactions such as Mannich and Diels-Alder reactions, are warranted. Moreover, the straightforward synthesis of this catalyst opens avenues for the development of a library of related structures with tuned steric and electronic properties, further expanding the toolkit of the modern synthetic chemist.
V. References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PMC. [Link]
-
N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts. (n.d.). PMC. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). Beilstein Journals. [Link]
-
A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. (2022). MDPI. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). PubMed. [Link]
-
Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II. (2019). PMC. [Link]
-
Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Aromatic hydroxyl group—a hydrogen bonding activator in bifunctional asymmetric organocatalysis. (n.d.). RSC Publishing. [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). PMC. [Link]
Sources
- 1. N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oarjbp.com [oarjbp.com]
- 3. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic hydroxyl group—a hydrogen bonding activator in bifunctional asymmetric organocatalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 8. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Optimized Solvent Systems for the Isolation of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Executive Summary
The extraction of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol presents a specific challenge in organic process development due to its amphoteric nature . As a Mannich base derived from 3-hydroxypyridine, this molecule possesses three ionizable sites: a basic pyrrolidine nitrogen (
This overlapping
This guide details a salting-out assisted liquid-liquid extraction (SALLE) protocol. We recommend a ternary solvent system of Dichloromethane (DCM) and Isopropanol (IPA) combined with precise pH control to maximize recovery (>90%) while minimizing emulsion formation.
Chemical Analysis & Solubility Theory
To select the correct solvent, we must first map the ionization state of the molecule against pH.
Ionization Profile
The molecule transitions through four distinct states based on aqueous pH:
-
pH < 5 (Dicationic): Both Pyrrolidine-N and Pyridine-N are protonated. Highly water-soluble.
-
pH 5 – 8 (Monocationic): Pyridine-N deprotonates; Pyrrolidine-N remains protonated (
). Phenol is neutral. Net charge +1. Water-soluble.[1] -
pH 8 – 10 (Zwitterionic/Neutral Region):
-
The Phenol begins to deprotonate (
). -
The Pyrrolidine remains largely protonated (
). -
Result: A significant portion exists as a Zwitterion (
). This is the region of minimum water solubility (Isoelectric point), yet solubility remains significant due to polarity.
-
-
pH > 11 (Anionic): Phenol is fully deprotonated (
); Pyrrolidine is neutral. Net charge -1. Water-soluble.[1]
The Extraction "Sweet Spot"
Unlike simple amines, there is no pH where this molecule is purely non-polar.
-
Target pH: 9.2 – 9.8 .
-
Rationale: We aim to maximize the concentration of the neutral amine species while accepting some phenolate formation. To overcome the solubility of the zwitterion in water, we must decrease the activity of water (via saturation with NaCl) and use a solvent capable of hydrogen bonding.
Solvent Screening & Selection Guide
The following table summarizes solvent performance based on partition coefficient (
| Solvent System | Polarity | Extraction Efficiency | Emulsion Risk | Recommendation |
| DCM / Isopropanol (3:1) | High | Excellent (>95%) | Moderate | Primary Choice. The IPA disrupts emulsions and solvates the zwitterion. |
| n-Butanol | High | Very High (>98%) | High | Secondary Choice. Use if DCM fails. Requires high-temp evaporation to remove. |
| Chloroform | Medium | Good (~85%) | Low | Alternative. Good for amines, but toxic/carcinogenic concerns. |
| Ethyl Acetate (EtOAc) | Medium | Poor (<40%) | Low | Not Recommended. Too non-polar for the zwitterionic species. |
| Diethyl Ether / Hexane | Low | Negligible (<5%) | Low | Avoid. |
Detailed Extraction Protocol (SALLE)
Objective: Isolate 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol from an aqueous reaction mixture.
Reagents Required[2][3][4][5][6][7]
-
Saturated Sodium Chloride (Brine) solution.
-
Solid Sodium Chloride (NaCl).
-
2M NaOH and 2M HCl (for pH adjustment).
-
Solvent Mixture A: Dichloromethane : Isopropanol (3:1 v/v) .
-
Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology
Step 1: Quench and Concentration
If the reaction was performed in a water-miscible organic solvent (e.g., Ethanol, THF), remove the bulk of the organic solvent via rotary evaporation before extraction. Residual ethanol will act as a phase-transfer catalyst, dragging impurities into the organic phase.
Step 2: pH Adjustment (The Critical Step)
-
Cool the aqueous residue to 0–5°C (ice bath). Note: Mannich bases can be thermally unstable at high pH.
-
Insert a calibrated pH probe.
-
Slowly add 2M NaOH or HCl dropwise.
-
Target pH: Adjust to 9.5 ± 0.2 .
-
Why? This balances the deprotonation of the pyrrolidine (to neutral) against the ionization of the phenol.
-
Step 3: Salting Out
-
Add solid NaCl to the aqueous phase until saturation is reached (undissolved salt remains visible).
-
Stir vigorously for 10 minutes.
-
Mechanism: The "Common Ion Effect" increases the ionic strength of the water, forcing the organic zwitterion out of the aqueous phase (Hofmeister series).
-
Step 4: Extraction
-
Add Solvent Mixture A (Volume = 1/2 of aqueous volume).
-
Shake vigorously for 2 minutes.
-
Allow phases to separate.
-
Troubleshooting: If an emulsion forms (common at basic pH), filter the mixture through a pad of Celite or add a small amount of solid NaCl to the interface.
-
-
Collect the lower organic layer.
-
Repeat extraction 3–4 times. (Zwitterions have lower partition coefficients; single extractions are insufficient).
Step 5: Drying and Isolation
-
Combine organic extracts.
-
Dry over anhydrous
for 20 minutes. -
Filter and concentrate under reduced pressure (Max bath temp: 40°C).
-
Result: The crude product is obtained as an oil or low-melting solid.
Process Visualization
Diagram 1: Extraction Logic Flow
This decision tree illustrates the workflow for handling the aqueous reaction mixture.
Caption: Optimized workflow for SALLE (Salting-Out Assisted Liquid-Liquid Extraction) of amphoteric Mannich bases.
Diagram 2: Chemical Species vs. pH
Understanding the dominant species ensures the protocol is robust.
Caption: Dominant chemical species of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol across the pH scale.
Troubleshooting & Optimization
Issue: Persistent Emulsion
-
Cause: At pH 9.5, the presence of zwitterions acts as a surfactant, stabilizing the oil-water interface.
-
Solution:
-
Filtration: Pass the entire biphasic mixture through a sintered glass funnel with a Celite pad.
-
Cosolvent: Increase the Isopropanol ratio slightly (e.g., DCM:IPA 2:1), though this may pull more water into the organic phase.
-
Issue: Low Recovery (<50%)
-
Cause: The target molecule is remaining in the aqueous phase due to high water solubility.
-
Solution:
-
Switch solvent to n-Butanol . Perform 3 extractions. Note that n-Butanol has a high boiling point (117°C) and forms an azeotrope with water.
-
Continuous Extraction: If scale allows, use a continuous liquid-liquid extractor (heavier-than-water configuration) with DCM for 12–24 hours.
-
References
-
PubChem. 2-(Pyrrolidin-1-ylmethyl)pyrrolidine (Structural Analog Data). National Library of Medicine. Available at: [Link]
-
Williams, R. pKa Data Compilation (Pyridine and Amine derivatives).[2] Organic Chemistry Data.[3] Available at: [Link]
-
Sanofi. Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 2013.[4] Available at: [Link]
Sources
Spectroscopic Characterization of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol: An Application Note
Introduction
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol is a heterocyclic compound featuring a pyridin-3-ol core substituted with a pyrrolidin-1-ylmethyl group at the 2-position. This molecular architecture is of significant interest in medicinal chemistry and drug development due to the prevalence of both pyridine and pyrrolidine scaffolds in pharmacologically active agents. The pyridin-3-ol moiety can act as a versatile hydrogen bond donor and acceptor, while the pyrrolidinylmethyl group can influence solubility, basicity, and receptor-binding interactions.
Accurate and comprehensive structural elucidation is a cornerstone of chemical research and drug development, ensuring compound identity, purity, and stability. Spectroscopic techniques are the primary tools for this purpose, providing orthogonal and complementary information to build a complete structural picture. This guide provides an in-depth overview of the key spectroscopic techniques for the characterization of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, blending theoretical principles with practical, field-proven protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.
Rationale for NMR Analysis
For 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, ¹H NMR will identify and differentiate the protons on the pyridine ring, the pyrrolidine ring, and the bridging methylene group. ¹³C NMR will complement this by identifying all unique carbon atoms. The chemical shifts (δ) are highly sensitive to the electronic environment, providing critical insights into the effects of the hydroxyl and pyrrolidinylmethyl substituents on the pyridine ring. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon connectivities, respectively.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic systems.[1][2][3][4] The hydroxyl group on the pyridine ring is electron-donating through resonance, while the nitrogen atom and the alkyl substituent have distinct electronic influences that result in a unique spectral fingerprint.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol *
| Atom Position (See Fig. 1) | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Justification & Notes |
| Pyridine Ring | |||
| H-4 | ~7.0-7.2 | ~125-130 | Downfield shift relative to pyridine due to proximity to electron-withdrawing ring nitrogen, but shielded by OH group. |
| H-5 | ~6.9-7.1 | ~120-125 | Shielded by the strong electron-donating OH group at position 3. |
| H-6 | ~8.0-8.2 | ~140-145 | Most downfield pyridine proton due to proximity to the electronegative ring nitrogen. |
| C-2 | - | ~150-155 | Substituted carbon, deshielded by the ring nitrogen and the attached aminomethyl group. |
| C-3 | - | ~155-160 | Substituted carbon, strongly deshielded by the attached hydroxyl group. |
| C-4 | ~7.0-7.2 | ~125-130 | |
| C-5 | ~6.9-7.1 | ~120-125 | |
| C-6 | ~8.0-8.2 | ~140-145 | |
| Methylene Bridge | |||
| H-7 (CH₂) | ~3.7-3.9 | ~55-60 | Singlet, deshielded by both the pyridine ring and the pyrrolidine nitrogen. |
| C-7 (CH₂) | - | ~55-60 | |
| Pyrrolidine Ring | |||
| H-8/11 (α-CH₂) | ~2.6-2.8 | ~50-55 | Protons adjacent to the nitrogen atom are deshielded. |
| C-8/11 (α-CH₂) | - | ~50-55 | |
| H-9/10 (β-CH₂) | ~1.7-1.9 | ~22-26 | Typical aliphatic protons, less deshielded than α-protons.[5][6] |
| C-9/10 (β-CH₂) | - | ~22-26 | |
| Hydroxyl | |||
| OH | ~9.0-11.0 | - | Broad singlet, chemical shift is highly dependent on solvent, concentration, and temperature. |
Note: Predicted shifts are for a deuterated solvent like DMSO-d₆ or CDCl₃. Actual values may vary.
Figure 1: Numbering Scheme
Numbering scheme for 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol.
Protocol: NMR Spectrum Acquisition
NMR Experimental Workflow.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[2] Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz instrument would include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm structural assignments.
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm).
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Rationale for MS Analysis
For 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol (C₁₀H₁₄N₂O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.[7] EI is a higher-energy technique that causes fragmentation, providing a unique fingerprint that can confirm the structure.[8] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
Predicted Mass Spectrum Data
The molecular weight of C₁₀H₁₄N₂O is 178.23 g/mol .
-
ESI-MS: A strong signal is expected for the protonated molecule [M+H]⁺ at m/z 179.1182 (calculated for [C₁₀H₁₅N₂O]⁺).
-
EI-MS: The molecular ion (M⁺˙) peak would be at m/z 178. The fragmentation is likely to proceed via several key pathways.[9][10] The most prominent fragmentation is often the alpha-cleavage adjacent to the nitrogen atom of the pyrrolidine ring, leading to the loss of a C₄H₈N radical or related fragments. Another likely fragmentation is the cleavage of the benzylic-type bond between the methylene bridge and the pyridine ring.
Table 2: Predicted Key Fragments in EI-Mass Spectrum
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 178 | [C₁₀H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 108 | [C₅H₆NO-CH₂]⁺ | Cleavage of the C-N bond of the pyrrolidine ring (alpha-cleavage). |
| 94 | [C₅H₄N-CH₂]⁺ | Loss of the pyrrolidine ring, followed by loss of OH radical. |
| 71 | [C₄H₉N]⁺˙ | Pyrrolidin-1-ylmethyl cation radical. |
| 70 | [C₄H₈N]⁺ | Iminium ion from pyrrolidine ring fragmentation, a very common and stable fragment for N-alkyl amines.[10] |
Protocol: Mass Spectrum Acquisition (ESI-MS)
ESI-MS Experimental Workflow.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.
-
Protonation: Add a small amount (e.g., 0.1%) of formic acid to the solution to facilitate the formation of the protonated molecule [M+H]⁺.
-
Infusion: Introduce the sample into the mass spectrometer's ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Instrument Parameters: Operate the instrument in positive ion mode. Optimize key parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable signal.
-
Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the [M+H]⁺ ion and any potential fragments or adducts.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). It is an excellent technique for identifying the functional groups present in a molecule.
Rationale for IR Analysis
For 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, IR spectroscopy will confirm the presence of key functional groups: the O-H group (hydroxyl), C-H bonds (aromatic and aliphatic), C=C and C=N bonds within the pyridine ring, and C-N bonds of the aliphatic amine. The position and shape of these absorption bands are characteristic and provide a valuable structural fingerprint.
Predicted IR Absorption Bands
The spectrum will be a composite of the vibrations from the pyridine, hydroxyl, and pyrrolidinylmethyl components.[11][12][13]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) | Broadness is due to hydrogen bonding. Position can be concentration-dependent.[14] |
| 3100-3000 | C-H stretch | Aromatic (Pyridine) | Typically sharp peaks, often multiple. |
| 2980-2850 | C-H stretch | Aliphatic (CH₂, Pyrrolidine) | Strong, sharp absorptions.[15] |
| ~1600-1550 | C=C and C=N stretch | Pyridine Ring | Strong to medium intensity, characteristic of aromatic systems.[13] |
| ~1470-1430 | C-H bend (scissoring) | Aliphatic (CH₂) | Medium intensity.[15] |
| ~1300-1200 | C-O stretch | Phenolic C-O | Strong intensity band. |
| ~1200-1100 | C-N stretch | Aliphatic Amine | Medium intensity. |
Protocol: IR Spectrum Acquisition (ATR-FTIR)
UV-Vis Spectroscopy Experimental Workflow.
-
Solution Preparation: Prepare a stock solution of the compound with a precisely known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Dilution: Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.1 and 1.0 AU (Absorbance Units), which is the optimal range for accuracy.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline or "zero" scan to subtract the solvent's absorbance.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.
-
Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) and record the spectrum.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.
Conclusion
The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a robust and comprehensive characterization of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol. NMR spectroscopy elucidates the complete carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental formula, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic properties of the aromatic system. Following the protocols outlined in this guide will enable researchers to unambiguously confirm the structure and purity of this compound, a critical step in any chemical or pharmaceutical development program.
References
-
Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. (n.d.). DTIC. Retrieved February 22, 2026, from [Link]
-
Wilmshurst, J., & Bernstein, H. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved February 22, 2026, from [Link]
-
Kazdan, E. M., & Rye, R. T. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Retrieved February 22, 2026, from [Link]
-
Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Nevešćanin, M., et al. (2008). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Martinez-Ariza, G., et al. (2021). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. PMC. Retrieved February 22, 2026, from [Link]
-
Chapter 2: Coordination of Monodentate Pyridyl Ligands. (n.d.). Retrieved February 22, 2026, from [Link]
-
Characteristic Group Vibrations of Organic Molecules. (n.d.). Retrieved February 22, 2026, from [Link]
-
Mostafa, S. I., & El-Maksoud, S. A. (1998). Synthesis and characterization of some transition metal complexes of 2-amino-3-hydroxypyridine and its application in corrosion inhibition. ResearchGate. Retrieved February 22, 2026, from [Link]
-
2(1H)-Pyridinone. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]
-
3-Pyridinol. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]
-
Belaidi, S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Retrieved February 22, 2026, from [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved February 22, 2026, from [Link]
-
UV–Vis spectra of compounds (4) and (6) in pyridine. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Mehrabi, H., et al. (2012). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
UV-Vis spectroscopy. (n.d.). Retrieved February 22, 2026, from [Link]
-
2-Amino-3-hydroxypyridine. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]
-
UV–Vis spectra of compounds (5), (7) and (8) in pyridine. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
3-Pyridinol, TMS derivative. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]
-
Mary, Y. S., et al. (2008). Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. Retrieved February 22, 2026, from [Link]
-
New Pyridine Derivatives from Essential Oils. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved February 22, 2026, from [Link]
-
Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Retrieved February 22, 2026, from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 22, 2026, from [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine. (n.d.). AWS. Retrieved February 22, 2026, from [Link]
-
Chemical shifts. (n.d.). Retrieved February 22, 2026, from [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. (n.d.). Rsc.org. Retrieved February 22, 2026, from [Link]
-
Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Retrieved February 22, 2026, from [Link]
-
Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2018). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2020). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). PubMed. Retrieved February 22, 2026, from [Link]
-
2-Pyrrolidinone, 1-methyl-. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]
-
Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2020). Retrieved February 22, 2026, from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved February 22, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
13C NMR Spectrum (1D, 75 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved February 22, 2026, from [Link]
-
Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. (2018). Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2020). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017). MDPI. Retrieved February 22, 2026, from [Link]
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. (2023). MDPI. Retrieved February 22, 2026, from [Link]
Sources
- 1. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. rsc.org [rsc.org]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. uni-saarland.de [uni-saarland.de]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. researchgate.net [researchgate.net]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Troubleshooting & Optimization
Navigating the Synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol. As Senior Application Scientists, we offer not just procedural steps but also the underlying chemical principles to empower you to optimize your reaction outcomes. This guide is structured to address common challenges and provide robust, field-tested solutions.
I. Troubleshooting Guide: Enhancing Yield and Purity
The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, typically achieved through a Mannich reaction, is a straightforward yet nuanced procedure. Low yields and the formation of impurities are common hurdles. This section addresses specific problems you may encounter and provides actionable solutions.
Low or No Product Formation
Problem: After running the reaction and work-up, the yield of the desired product is significantly lower than expected, or no product is isolated.
Potential Causes and Solutions:
-
Inefficient Iminium Ion Formation: The Mannich reaction proceeds via an electrophilic iminium ion formed from the reaction of formaldehyde and pyrrolidine.[1][2] The formation of this intermediate is pH-dependent.
-
Solution: Ensure the reaction medium is not overly acidic or basic. While the reaction is often run under neutral or slightly acidic conditions, the optimal pH can vary. Consider a pilot reaction series to screen different pH values. The use of pre-formed iminium salts, like Eschenmoser's salt, can also be explored, although this adds a step to the synthesis.
-
-
Low Reactivity of 3-Hydroxypyridine: As a phenol-like compound, 3-hydroxypyridine's aromatic ring is the nucleophile in this reaction. Its reactivity is influenced by the reaction conditions.
-
Solution: Gently heating the reaction mixture can increase the rate of reaction. A temperature range of 40-60 °C is a good starting point. However, be cautious, as excessive heat can lead to the formation of side products.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of one reactant can lead to side reactions or incomplete conversion.
-
Solution: A 1:1:1 molar ratio of 3-hydroxypyridine, formaldehyde, and pyrrolidine is the typical starting point. However, a slight excess (1.1-1.2 equivalents) of formaldehyde and pyrrolidine may be beneficial to ensure complete consumption of the 3-hydroxypyridine.
-
Formation of Multiple Products and Impurities
Problem: TLC or NMR analysis of the crude product shows multiple spots or peaks, indicating the presence of significant impurities.
Potential Causes and Solutions:
-
Bis-addition on the Pyridine Ring: The 3-hydroxypyridine ring has multiple activated positions (ortho and para to the hydroxyl group) that can react with the iminium ion. This can lead to the formation of di-substituted products.
-
Solution: Carefully control the stoichiometry. Using 3-hydroxypyridine as the limiting reagent can help minimize bis-addition. Lowering the reaction temperature and slow, dropwise addition of the formaldehyde and pyrrolidine mixture to the 3-hydroxypyridine solution can also improve selectivity.
-
-
Polymerization of Formaldehyde: Formaldehyde can polymerize, especially under acidic or basic conditions.
-
Solution: Use fresh, high-quality formaldehyde solution. Paraformaldehyde can be used as an alternative source of formaldehyde, as it depolymerizes in situ.
-
-
Side Reactions of Pyrrolidine: Pyrrolidine can undergo self-condensation or react with formaldehyde to form other byproducts.
-
Solution: Maintain a controlled temperature and add the pyrrolidine slowly to the reaction mixture.
-
Difficult Purification
Problem: Isolating the pure product from the reaction mixture is challenging due to co-eluting impurities or the physical properties of the product.
Potential Causes and Solutions:
-
Polar Nature of the Product and Byproducts: The presence of the hydroxyl and amino groups makes the product and many of the likely impurities polar.
-
Solution: Column chromatography on silica gel is a common purification method. A gradient elution system starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) is recommended. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic product on the acidic silica gel.
-
-
Product is Water-Soluble: The polar nature of the product may lead to losses during aqueous work-up.
-
Solution: After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). Back-extraction of the combined organic layers with a small amount of brine can help to remove residual water.
-
-
Product is an Oil: The product may not crystallize easily.
-
Solution: If the product is an oil after chromatography, it can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a small seed crystal. Alternatively, the product can be converted to a salt (e.g., hydrochloride or tartrate) which is often a crystalline solid and easier to handle and purify by recrystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol?
A1: The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol typically proceeds via the Mannich reaction. The mechanism involves three key steps:
-
Formation of an Iminium Ion: Pyrrolidine reacts with formaldehyde to form a reactive electrophilic species called an iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich 3-hydroxypyridine acts as a nucleophile and attacks the iminium ion. This substitution occurs preferentially at the position ortho to the hydroxyl group due to electronic activation.
-
Deprotonation: A final deprotonation step regenerates the aromaticity of the pyridine ring and yields the final product.
Figure 1. Simplified Mannich Reaction Pathway
Q2: What are the best solvents for this reaction?
A2: Protic solvents like ethanol or methanol are commonly used for Mannich reactions involving phenols and are a good starting point. Water can also be used, and sometimes a mixture of alcohol and water is effective. The choice of solvent can influence the reaction rate and selectivity.
Q3: Can I use a different amine instead of pyrrolidine?
A3: Yes, the Mannich reaction is versatile and can be performed with a variety of secondary amines (e.g., dimethylamine, piperidine) or even primary amines. However, using a different amine will result in a different final product. The reactivity of the amine can also affect the optimal reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable eluent system (e.g., dichloromethane:methanol 9:1) to separate the starting materials from the product. The disappearance of the limiting reactant (typically 3-hydroxypyridine) and the appearance of a new, more polar spot corresponding to the product indicate the reaction is progressing.
Q5: What are the safety precautions for this reaction?
A5: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Pyrrolidine is a corrosive and flammable liquid. 3-Hydroxypyridine is harmful if swallowed or in contact with skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Experimental Protocols
Protocol 1: Synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Materials:
-
3-Hydroxypyridine
-
Formaldehyde (37% aqueous solution)
-
Pyrrolidine
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxypyridine (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of pyrrolidine (1.1 eq) and formaldehyde (1.1 eq) in ethanol.
-
Slowly add the pyrrolidine/formaldehyde solution to the 3-hydroxypyridine solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Methanol
-
Triethylamine
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 50% ethyl acetate).
-
If the product does not elute, a more polar solvent system such as dichloromethane:methanol (e.g., 95:5 to 90:10) with the addition of 0.5% triethylamine can be used.
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol.
IV. Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stoichiometry | 3-Hydroxypyridine:Formaldehyde:Pyrrolidine (1:1.1:1.1) | A slight excess of formaldehyde and pyrrolidine can drive the reaction to completion. |
| Solvent | Ethanol, Methanol, or Water | Protic solvents are generally effective. |
| Temperature | Room Temperature to 60 °C | Gentle heating can increase the reaction rate, but may also promote side reactions. |
| Reaction Time | 12-48 hours | Monitor by TLC to determine the optimal reaction time. |
| Purification | Silica Gel Column Chromatography | A gradient elution is recommended. The addition of a basic modifier may be necessary. |
V. Troubleshooting Workflow
Figure 2. Troubleshooting Decision Tree
VI. References
-
Mannich, C.; Krösche, W. Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie1912 , 250 (1), 647–667. [Link]
-
Burke, W. J. 3,4-Dihydro-1,3-2H-benzoxazines. A New Class of Mannich Bases. J. Am. Chem. Soc.1949 , 71 (2), 609–612. [Link]
-
Dimmock, J. R.; Kandepu, N. M.; Hetherington, M.; Quail, J. W.; Pugazhenthi, U.; Sudom, A. M.; Chamankhah, M.; Rose, P.; Pass, E.; Allen, T. M.; Zello, G. A.; Xiang, J.; Balzarini, J.; De Clercq, E.; Manavathu, E. K. Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones. Eur. J. Med. Chem.1998 , 33 (11), 867–876. [Link]
-
Arend, M.; Westermann, B.; Risch, N. Modern Variants of the Mannich Reaction. Angew. Chem. Int. Ed.1998 , 37 (8), 1044–1070. [Link]
-
Katritzky, A. R.; Meth-Cohn, O.; Rees, C. W. (Eds.). Comprehensive Organic Functional Group Transformations. Pergamon, 1995 . [Link]
-
"Mannich Reaction". AdiChemistry. [Link]
-
"Mannich Reaction". Chemistry Steps. [Link]
-
"Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction". PMC. [Link]
Sources
Technical Support Center: Purification of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Executive Summary
This guide addresses the purification challenges associated with 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol , a Mannich base derivative commonly used as a bidentate ligand or pharmaceutical intermediate.[1] Users frequently report low recovery yields and "streaking" during chromatography.[1] These issues stem primarily from the molecule's zwitterionic nature and chelating capability .[1] This document provides causal analysis and validated protocols to overcome these hurdles.
Module 1: The Solubility Paradox (Extraction Troubleshooting)
The Issue
User Report: "I tried a standard acid-base extraction. I acidified to remove organics, then basified to extract my product, but it stayed in the water layer."
Technical Analysis
This molecule is an amphoteric zwitterion .[1] It possesses:
Unlike simple amines, you cannot "switch off" the charge completely using pH.[1]
-
At pH < 4: The molecule is cationic (Protonated N).[1] Water Soluble.
-
At pH > 11: The molecule is anionic (Deprotonated Phenol).[1] Water Soluble.
-
At pH 7-9 (Isoelectric Point): The molecule exists largely as a zwitterion (Phenoxide
/ Ammonium ). While net neutral, the high polarity of the charged centers makes it poorly soluble in non-polar solvents like Hexane or pure DCM.[1]
Solution: The "Salting-Out" Protocol
To force the zwitterion into an organic phase, you must reduce the activity of water and use a polar organic solvent.
Step-by-Step Protocol:
-
Adjust pH: Bring the aqueous solution to the isoelectric point (pH 8.0 – 8.5 ). Note: Use a calibrated pH meter; paper is insufficient here.[1]
-
Saturate: Add solid NaCl until the solution is saturated (brine). This disrupts the hydration shell of the zwitterion.[1]
-
Extract: Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) .[1]
-
Dry: Dry the organic layer over
. Avoid if the product is a strong chelator (risk of coordination).[1]
Module 2: Chromatography Challenges (The "Streaking" Issue)
The Issue
User Report: "The compound streaks from the baseline to the solvent front on TLC and silica columns, making separation impossible."
Technical Analysis
The basic pyrrolidine nitrogen interacts strongly with the acidic silanol groups (
Solution: Amine-Modified Mobile Phases
You must "mask" the silanol groups or the basic nitrogen.[1]
Recommended Solvent Systems:
| Method | Mobile Phase Composition | Mechanism |
|---|---|---|
| Standard Silica | DCM : MeOH : NH₄OH (90:9:1) | Ammonia competes for silanol sites, displacing the product.[1] |
| Alternative | DCM : MeOH : Triethylamine (95:4:1) | TEA blocks silanol groups.[1] Requires rotavap at >40°C to remove TEA.[1] |
| Reversed Phase | Water (0.1% TFA) : Acetonitrile | Low pH keeps the amine protonated (
Visualization of Purification Logic:
Caption: Decision matrix for selecting the optimal purification route based on crude purity.
Module 3: Stability & The Retro-Mannich Risk
The Issue
User Report: "My product was pure by NMR, but after drying on the rotavap at 60°C, new aldehyde peaks appeared."
Technical Analysis
Mannich bases are kinetically stable but thermodynamically reversible.[1] Under thermal stress or in acidic conditions, they can undergo a Retro-Mannich reaction , decomposing back into the starting phenol, formaldehyde, and pyrrolidine.[1]
Prevention Guide:
-
Temperature Limit: Never exceed 40°C during solvent removal.
-
Acidity: Avoid prolonged exposure to strong acids.[1] If using TFA for HPLC, neutralize immediately after collection.[1]
-
Storage: Store the solid at -20°C. Mannich bases can oxidize to quinone-methides if left in air/light.[1]
Module 4: Metal Scavenging (Chelation)
The Issue
User Report: "The product has a green/blue tint, and elemental analysis shows high Pd/Cu content."
Technical Analysis
The structural motif (N-C-C-O) is a potent "pincer-like" chelator.[1] If metal catalysts were used in the synthesis (e.g., reductive amination), the product will bind them tightly.[1] Standard filtration through Celite is ineffective.[1]
Solution: Chelation Chromatography
Do not rely on crystallization to remove metals; they will co-crystallize.[1]
Protocol:
-
Dissolve the crude product in MeOH/DCM.[1]
-
Add QuadraPure™ TU (Thiourea) or MP-TMT resin beads (10 wt% equivalent).[1]
-
Stir gently for 4-12 hours at room temperature.
-
Filter the resin.[1][2] The thiourea sulfur binds soft metals (Pd, Cu) more strongly than the pyridin-3-ol oxygen/nitrogen.
Frequently Asked Questions (FAQ)
Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is often superior for Mannich bases because it is less acidic than silica, reducing the "streaking" without needing amine additives.[1]
Q: What is the pKa of the hydroxyl group? A: While unsubstituted phenol is ~10, the 3-hydroxypyridine moiety has an OH pKa of approximately 4.8 – 5.2 . This acidity is driven by the stability of the zwitterionic form.[1] This is why the molecule is anionic (and water-soluble) at pH 10.[1]
Q: How do I remove the high-boiling n-Butanol after extraction? A: n-Butanol (bp 117°C) is difficult to rotavap.[1]
-
Option 1: Add water and azeotrope it off (forms an azeotrope at ~92°C).
-
Option 2: Wash the n-Butanol extract with minimal brine, then dilute with Heptane to precipitate the product (if it's a solid).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for Mannich base purification). Link
-
Tramontini, M., & Angiolini, L. (1990).[1] Mannich Bases: Chemistry and Uses. CRC Press.[1] (Detailed stability and retro-Mannich mechanisms).
-
Barlin, G. B. (1982).[1] The Pyrazines. Wiley-Interscience.[1] (Contains pKa data for similar heterocyclic zwitterions).
-
Sigma-Aldrich. (2024).[1] 2-(Aminomethyl)pyridin-3-ol Derivatives Safety Data Sheet. Link
-
PubChem. (2024).[1] Compound Summary: 2-(aminomethyl)pyridin-3-ol.[1] National Library of Medicine.[1] Link
Sources
preventing decomposition of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol in solution
Technical Support Center: Stability & Handling of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Introduction: Understanding Your Molecule
Status: Senior Application Scientist Note Subject: The "Double-Edged" Instability of Mannich Bases
Welcome. If you are working with 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol , you are handling a chemically sensitive "Mannich base" containing a redox-active phenolic moiety. This molecule presents a dual-stability paradox often overlooked in standard screening libraries:
-
The Mannich Linkage (
): The methylene bridge connecting the pyrrolidine and the pyridine ring is susceptible to Retro-Mannich hydrolysis , particularly in aqueous acidic conditions or under heat. This cleaves the molecule back into the parent 3-hydroxypyridine and formaldehyde/pyrrolidine. -
The 3-Hydroxypyridine Core: Structurally similar to dopamine or flavonoids, this moiety is prone to oxidative degradation and metal chelation, leading to colored quinone-like byproducts.
This guide provides self-validating protocols to arrest these pathways and ensure data integrity.
Part 1: Troubleshooting & Diagnostics
Issue 1: Solution turns yellow/brown within hours.
Diagnosis: Oxidative degradation of the phenol/pyridine system. Mechanism: Dissolved oxygen, catalyzed by light or trace metals, converts the electron-rich 3-hydroxypyridine into N-oxides or diazaquinone species.
Corrective Protocol: The "Zero-Oxygen" Standard
-
Step 1 (Solvent Prep): Do not simply sonicate. You must sparge buffers with Argon/Nitrogen for 15 minutes before adding the compound.
-
Step 2 (Additives): Add Ascorbic Acid (100 µM) or Sodium Metabisulfite to aqueous buffers. These act as sacrificial reductants.
-
Step 3 (Container): Switch to amber glass vials immediately. 3-hydroxypyridines are photosensitizers; light accelerates autoxidation.
Issue 2: Loss of potency or appearance of "parent" peak in LCMS.
Diagnosis: Retro-Mannich Hydrolysis. Detection: Look for a mass peak corresponding to 3-hydroxypyridine (MW ~95 Da) or the loss of the pyrrolidine-methyl group (Loss of ~84 Da). Mechanism: Water attacks the methylene bridge. This is acid-catalyzed .[1][2] Lowering pH to "solubilize" the compound often accelerates this breakdown.
Corrective Protocol: pH & Solvent Control
-
Avoid Acidic Buffers: Do not store in 0.1% TFA or Formic Acid for >4 hours. The protonated pyrrolidine nitrogen becomes an excellent leaving group, driving the equilibrium backward.
-
Optimal pH Window: Maintain pH 7.0 – 8.5 . This keeps the amine unprotonated (stable against cleavage) while avoiding the extreme basicity that promotes rapid oxidation.
-
Solvent Switch: If possible, move to anhydrous DMSO or DMA (Dimethylacetamide) . Without water, the retro-Mannich reaction cannot proceed.
Part 2: Visualizing Degradation Pathways
The following diagram illustrates the competing degradation pathways you must control.
Figure 1: Competing degradation pathways. Acid catalyzes hydrolysis (Retro-Mannich), while base/light promotes oxidation.
Part 3: Validated Storage Protocols
Use the following decision matrix to select the correct storage method based on your experimental timeline.
| Storage Duration | Recommended State | Solvent/Buffer System | Temperature | Critical Additive |
| Long Term (>1 Month) | Solid Powder | N/A | -20°C or -80°C | Desiccant (Hygroscopic) |
| Stock Solution (Weeks) | Solution | Anhydrous DMSO | -20°C | None (Keep Dry) |
| Assay/Dosing (Hours) | Solution | PBS or HEPES (pH 7.4) | 4°C (Ice Bath) | 100 µM Ascorbic Acid |
| LCMS Sample (Days) | Solution | Acetonitrile/Water (No Acid) | 4°C Autosampler | NH₄OAc (pH ~6.5) |
Protocol 1: Preparation of Stable Stock (50 mM)
-
Weigh compound in a glovebox or low-humidity environment (Mannich bases are hygroscopic).
-
Dissolve in anhydrous DMSO (water content <50 ppm).
-
Aliquot into single-use amber vials.
-
Store at -20°C. Do not freeze-thaw more than 3 times.
Protocol 2: Aqueous Dilution for Biological Assays
-
Prepare buffer: PBS pH 7.4.
-
Degas buffer by sonication under vacuum or Argon sparging for 10 mins.
-
Add Ascorbic Acid to a final concentration of 0.1 mM (if assay tolerates).
-
Dilute DMSO stock into buffer immediately prior to use.
-
Validating Stability: Run a T=0 and T=4hr LCMS check. If the parent peak area decreases by >5%, increase pH slightly (to 7.8) or increase antioxidant concentration.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use 0.1% Formic Acid in my LCMS mobile phase? A: Use with caution. While standard for many drugs, acidic mobile phases can degrade this compound on the column or in the autosampler.
-
Better Alternative: Use 10 mM Ammonium Acetate (pH ~6.5) or Ammonium Bicarbonate (pH ~8.0). This prevents on-column hydrolysis.
Q: The compound precipitated when I added it to PBS. Why? A: You likely hit the Isoelectric Point (pI) .
-
The molecule has a basic amine (pyrrolidine) and an acidic phenol. At neutral pH, it may exist as a zwitterion with low net charge and low solubility.[3]
-
Fix: Lower the concentration (<100 µM) or add a solubilizing agent like cyclodextrin or 5% Solutol HS-15. Do not add acid to solubilize, as this triggers decomposition.
Q: Is the degradation reversible? A:
-
Hydrolysis (Retro-Mannich): Theoretically reversible, but in an open system, the formaldehyde gas escapes, making it irreversible.
-
Oxidation: Irreversible. Once the quinone forms, the sample is lost.
References
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Definitive text on the instability of the Mannich linkage and retro-Mannich kinetics).
-
Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. Link (Foundational mechanism regarding acid-catalyzed reversibility).
-
Kuo, Y. H., & Shih, K. S. (1991).[4] Preparation of 3-Hydroxypyridines via Photooxygenation.[4] Chemical & Pharmaceutical Bulletin, 39(1), 181-183.[4] Link (Evidence of oxidative instability and light sensitivity of 3-hydroxypyridine systems).
-
BenchChem Technical Support. (2025). Solubility and Stability of Aminomethyl-phenols. Link (General handling of amphoteric aminomethyl-phenol derivatives).
Sources
minimizing side reactions in the synthesis of aminomethylpyridines
Topic: Minimizing Side Reactions & Optimization
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Context: User is experiencing low yields, catalyst poisoning, or impurities (dimers/piperidines) during the synthesis of aminomethylpyridines.
Executive Summary: The "Pyridine Paradox"
Synthesizing aminomethylpyridines presents a unique "push-pull" challenge in organic chemistry. You are attempting to reduce a functional group (nitrile, amide, or imine) while preserving an electron-deficient aromatic ring that is prone to both catalyst poisoning (via the pyridine nitrogen lone pair) and over-reduction (saturation to piperidine).
This guide prioritizes Chemo-selectivity . We focus on the two most common synthetic routes:
-
Catalytic Hydrogenation of Cyanopyridines (Industrial/Scale-up preferred).
-
Reductive Amination of Pyridine Carboxaldehydes (Medicinal Chemistry/Lab-scale preferred).
Visualizing the Enemy: Side Reaction Pathways
Before optimizing, you must understand how your reaction fails. The diagram below illustrates the competing pathways during the hydrogenation of cyanopyridines.
Figure 1: Mechanistic pathways showing how the primary amine product attacks the intermediate imine to form secondary amine dimers, and how the pyridine ring competes for hydrogenation.
Module A: Hydrogenation of Cyanopyridines
Objective: Convert
The Protocol: Raney Nickel with Ammonia Suppression
Why this works: Raney Nickel is less prone to ring saturation than Pd/C. The addition of ammonia (
Reagents:
-
Substrate: 3-Cyanopyridine (1.0 equiv)
-
Catalyst: Raney Nickel (20 wt% loading, pre-washed)
-
Solvent: Methanol (7M ammonia solution)
-
Hydrogen Source:
gas (balloon or mild pressure)
Step-by-Step Workflow:
-
Catalyst Prep (CRITICAL):
-
Raney Ni is stored as a slurry in water (pH ~10).
-
Wash: Decant water and wash the catalyst
with absolute methanol to remove water. -
Safety: Never let Raney Ni dry out; it is pyrophoric.[1]
-
-
Reaction Assembly:
-
Load the wet catalyst into the autoclave/flask.
-
Add the cyanopyridine dissolved in 7M
in MeOH . -
Note: If commercial ammonia/MeOH is unavailable, bubble anhydrous
gas into cold MeOH for 15 mins.
-
-
Hydrogenation:
-
Purge with
( ), then ( ). -
Set pressure to 3–5 bar (low pressure prevents ring saturation).
-
Stir vigorously at RT to 40°C .
-
-
In-Process Control (IPC):
-
Monitor
uptake. When uptake plateaus, check TLC/LC-MS. -
Self-Validating Check: If the reaction stalls at 50% conversion, the catalyst is likely poisoned by the pyridine nitrogen. Do not add more catalyst yet. First, try increasing
pressure slightly (to 10 bar) or temperature (to 50°C).
-
-
Workup:
-
Filter through Celite (keep wet!).
-
Concentrate filtrate. The excess
evaporates, leaving the primary amine.
-
Troubleshooting Table: Hydrogenation
| Symptom | Probable Cause | Corrective Action |
| Dimer formation (>5%) | Insufficient | Increase |
| Ring Saturation (Piperidine) | Catalyst too active / High P | Switch from Pd/C to Raney Ni or Raney Co. Lower pressure (<5 bar). |
| Reaction Stalls | Catalyst Poisoning | Pyridine N is binding the metal.[2] Add 1.1 eq. of HCl (run in acidic MeOH) to protonate the ring N (requires Pd/C, not Ni). |
| Green/Blue Filtrate | Leaching | Nickel leaching due to high ammonia. Wash product with EDTA solution or use resin scavenger. |
Module B: Reductive Amination (Aldehyde Route)
Objective: Couple Pyridine-CHO with
The Protocol: Indirect Reductive Amination with STAB
Why this works: Sodium Triacetoxyborohydride (STAB) is milder than
Reagents:
-
Pyridine-carboxaldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
STAB (
) (1.5 equiv) -
Acetic Acid (1.0 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or THF
Step-by-Step Workflow:
-
Imine Formation:
-
Mix aldehyde and amine in DCE.
-
Add Acetic Acid.[3] Stir for 30–60 mins at RT.
-
Self-Validating Check: Take an aliquot for
-NMR. Look for the disappearance of the aldehyde peak (~10 ppm) and appearance of the imine peak (~8.5 ppm). Do not proceed to reduction until imine formation is complete.
-
-
Reduction:
-
Add STAB in one portion.
-
Stir at RT overnight.
-
-
Quench:
-
Quench with saturated
. -
Extract with DCM.
-
Note: Aminomethylpyridines are water-soluble. You may need to salt out the aqueous layer or use
/IPA (3:1) for extraction.
-
Advanced Troubleshooting: The "Poisoning" Decision Tree
Use this logic flow when your reaction rate is unacceptably slow.
Figure 2: Decision matrix for diagnosing stalled hydrogenation reactions involving pyridine substrates.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: My product is stuck in the aqueous layer during workup. A: Aminomethylpyridines are highly polar.
-
Fix 1: Saturate the aqueous layer with NaCl ("salting out").
-
Fix 2: Use continuous liquid-liquid extraction.
-
Fix 3: Evaporate the aqueous layer and triturate the solid with warm Ethanol/DCM to pull out the amine salts, leaving inorganic salts behind.
Q: I see a "dimer" impurity even with ammonia added.
A: You might be seeing the hydrolysis product . If your solvent isn't dry, the intermediate imine can hydrolyze back to the aldehyde, which then reacts with your product. Ensure solvents are anhydrous. Alternatively, use acetic anhydride as a trapping agent (forming the acetamide), which prevents dimerization entirely. You can hydrolyze the amide to the amine later with
References
-
Hitchhiker’s Guide to Reductive Amination. Organic Chemistry Portal. (Overview of hydride selectivity). Link
-
Selective Hydrogenation of Nitriles to Primary Amines. Journal of the American Chemical Society, 2024. (Discusses Co/Ni selectivity). Link
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering, 2022. (Detailed study on using acidic additives to prevent poisoning vs ring saturation). Link
-
Raney Nickel Activation and Handling. Organic Syntheses, Coll.[1] Vol. 3, p.181. (Standard protocols for handling pyrophoric catalysts). Link
-
Preparation of Aminomethylpyridines. US Patent 7,214,829 B2. (Industrial parameters for cyanopyridine hydrogenation). Link
Sources
removing unreacted pyrrolidine from 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Removal of Unreacted Pyrrolidine from 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Executive Summary
This guide addresses the purification of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol (a Mannich base) contaminated with pyrrolidine .
The separation challenge lies in the physicochemical similarity between the impurity and the product. Both contain basic nitrogen centers. However, the product possesses an acidic phenolic handle and a tertiary amine, whereas the impurity is a volatile, highly basic secondary amine. This guide prioritizes methods that exploit these differences: volatility (azeotropic removal) and nucleophilicity (chemoselective scavenging).
Part 1: The Purification Decision Matrix
Before initiating wet chemistry, determine your purification path based on the scale and physical state of your crude material.
Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity load.
Part 2: Detailed Protocols
Method A: Azeotropic Distillation (The "First Line of Defense")
Principle: Pyrrolidine (b.p. 87°C) is volatile. While simple vacuum drying often fails due to hydrogen bonding with the phenolic product, forming a binary azeotrope with toluene disrupts these interactions and carries the amine over.
Protocol:
-
Dissolve the crude oil/solid in Toluene (10 mL per gram of crude).
-
Concentrate on a rotary evaporator at 45–50°C under reduced pressure (aim for < 20 mbar).
-
Repeat this process 3 times.
-
Finish with a final chase using DCM (Dichloromethane) to remove residual toluene.
-
Validation: Run a ¹H NMR in CDCl₃. Look for the pyrrolidine multiplets at δ 1.6 and δ 2.8 ppm . If peaks persist, proceed to Method B.
Expert Insight: Do not use ethanol or methanol. Alcohols can strengthen the hydrogen bonding network between the phenol and pyrrolidine, making removal harder.
Method B: Chemoselective Scavenging (The "Gold Standard")
Principle: This method exploits the difference in nucleophilicity. Pyrrolidine is a secondary amine (highly nucleophilic). The product is a tertiary amine (non-nucleophilic toward isocyanates) and a phenol (low nucleophilicity without strong base). An electrophilic scavenger resin (Polystyrene-Isocyanate) will covalently bind the pyrrolidine, allowing the product to be eluted.
Materials:
-
Resin: PS-Isocyanate (Polystyrene methyl isocyanate), typical loading 1.0–1.5 mmol/g.
-
Solvent: anhydrous DCM or THF.
Protocol:
-
Calculate Load: Assume 100% of the impurity mass is pyrrolidine. Use 3 equivalents of resin relative to the estimated pyrrolidine content.
-
Swell: Add resin to the reaction vessel and swell with DCM for 10 minutes.
-
Scavenge: Add the crude mixture (dissolved in minimal DCM) to the resin slurry.
-
Agitate: Shake gently (do not stir with a magnetic bar, which grinds the beads) at room temperature for 2–4 hours .
-
Filter: Filter the mixture through a fritted funnel or a cotton plug.
-
Wash: Rinse the resin beads with DCM (2x) to recover any entrained product.
-
Concentrate: Evaporate the filtrate to obtain the purified product.
Mechanism of Action:
Troubleshooting:
Method C: pH-Switch Extraction (Scale-Up Solution)
Principle: At high pH (pH > 12), pyrrolidine is neutral, but the phenolic product becomes a water-soluble phenolate anion .
Protocol:
-
Dissolve crude in DCM .
-
Extract with 0.1 M NaOH (aq).
-
Phase Check: The Product (Phenolate) moves to the Aqueous Top Layer .
-
Impurity: Pyrrolidine distributes between both, but prefers water. Crucial Step: Wash the aqueous layer with fresh DCM (3x) to remove any neutral organic impurities.
-
-
Acidify: Carefully adjust the aqueous layer to pH 7–8 using 1 M HCl. The product returns to its neutral zwitterionic form.
-
Re-extract: Extract the neutralized aqueous layer with DCM or CHCl₃/Isopropanol (3:1) .
-
Dry & Concentrate: Dry organic layer over Na₂SO₄ and concentrate.
Part 3: Data & Specifications
Table 1: Physicochemical Properties Relevant to Separation
| Component | Functionality | pKa (Approx) | Solubility (Water) | Solubility (DCM) | Reactivity w/ Isocyanate |
| Pyrrolidine | Secondary Amine | 11.3 (Base) | Miscible | Soluble | High (Fast) |
| Product | Pyridine Nitrogen | 3–5 (Base) | Low | Soluble | None |
| Product | Phenolic -OH | 9–10 (Acid) | Low (High at pH>12) | Soluble | Low (Slow) |
| Product | Tertiary Amine | 9.0 (Base) | Low | Soluble | None |
Part 4: Frequently Asked Questions (FAQ)
Q1: Why can't I just use silica gel chromatography? A: You can, but it is difficult. Both the product and pyrrolidine are basic amines that streak (tail) on silica due to interaction with acidic silanols. If you must use chromatography, use DCM:MeOH:NH₄OH (90:9:1) as the eluent. The ammonia competes with the amines for silanol sites, sharpening the peaks.
Q2: My product is an oil, but the literature says it should be a solid. Is it impure? A: Likely, yes. Residual pyrrolidine acts as a solvent, depressing the melting point. Try the Azeotropic Distillation (Method A) . If it solidifies, triturate with cold diethyl ether to remove final traces of impurities.
Q3: Can I use acetic anhydride to remove the pyrrolidine? A: This is risky. Acetic anhydride will convert pyrrolidine to N-acetylpyrrolidine (neutral amide), which is easier to separate. However, it will also likely acetylate your phenolic oxygen, creating an ester byproduct. Scavenger resins (Method B) are superior because they are milder and the byproduct is solid.
References
-
BenchChem. Strategies to minimize polymerization in Mannich reactions (Workup and Purification). Retrieved from .
-
Supra Sciences. Solid-Supported Scavengers: Isocyanate (NCO) Resins.[3] Retrieved from .
-
PubChem. Pyrrolidine (Compound Summary). National Library of Medicine. Retrieved from .[4]
-
Sigma-Aldrich. 2-(Aminomethyl)pyridin-3-ol Derivatives (Properties and Handling). Retrieved from .
-
ResearchGate. Discussion: How to remove excess pyrrole/pyrrolidine from reaction mixtures. Retrieved from .
Sources
stability of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol under oxidative conditions
Technical Support Center: Stability of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Section 1: Critical Alert & Diagnostic Quick-Check
Status: VULNERABLE TO OXIDATION Primary Degradant: N-oxide formation (Pyrrolidine moiety) Secondary Risk: Oxidative Deamination (Retro-Mannich cleavage)
Is my sample degraded? Before proceeding with complex experiments, perform this rapid visual and analytical check:
| Diagnostic Indicator | Observation | Interpretation |
| Visual Appearance | Darkening / Browning | Quinone Formation: Oxidation of the 3-hydroxypyridine core often yields dark-colored quinoid species. |
| Solubility | Precipitation in organic solvent | Polarity Shift: N-oxides are significantly more polar than the parent amine, potentially crashing out of non-polar solvents (e.g., DCM, Ether). |
| LC-MS (ESI+) | +16 Da Shift (M+16) | N-Oxidation: The primary oxidation product. |
| LC-MS (ESI+) | -85 Da Loss | C-N Cleavage: Loss of the pyrrolidine ring via oxidative dealkylation (Retro-Mannich). |
Section 2: Troubleshooting Guide (Mechanism & Causality)
User Question: "I stored the compound in DMSO at room temperature, and the purity dropped by 15% in 24 hours. Why?"
Technical Insight: Your molecule, 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol , contains two "soft spots" for oxidative attack. The degradation is not random; it follows a predictable hierarchy based on electron density and pKa.
-
The Primary Failure Point (Pyrrolidine Nitrogen):
-
Causality: The pyrrolidine nitrogen is a tertiary aliphatic amine (pKa ~10.5). It is electron-rich and sterically accessible. Under oxidative stress (peroxides, air exposure in solution), it acts as a nucleophile, attacking oxygen to form the N-oxide .
-
Impact: This is usually reversible chemically but alters potency and solubility.
-
-
The Secondary Failure Point (Methylene Bridge):
-
Causality: The CH₂ group linking the rings is "benzylic-like" (adjacent to a pyridine ring). Oxidative radical attack here leads to oxidative deamination .
-
Impact: This cleaves the molecule into 3-hydroxypyridine-2-carbaldehyde and pyrrolidine. This is irreversible .
-
-
The Tertiary Failure Point (3-Hydroxypyridine Core):
-
Causality: While 3-hydroxypyridines are more stable than 2- or 4- isomers (no keto-enol tautomerism to pyridone), the phenol-like moiety is susceptible to radical oxidation, leading to polymerization or quinone-like species (causing the color change).
-
Visualizing the Degradation Pathway
Caption: Figure 1.[1][2][3] Hierarchical oxidative degradation pathways. The N-oxide pathway (Red) is kinetically dominant.
Section 3: Validated Protocols
User Question: "How do I prove this stability profile to Regulatory Affairs (ICH Q1A)?"
Use this self-validating protocol to distinguish between oxidative instability and hydrolytic instability.
Protocol: Oxidative Stress Testing (Forced Degradation)
Objective: Induce 5-20% degradation to identify degradation products (as per ICH Q1A).
Materials:
-
Test Compound (1 mg/mL in Acetonitrile/Water 50:50).
-
30% Hydrogen Peroxide (
).[4] -
LC-MS (C18 Column, Formic Acid modifier).
Workflow:
-
Preparation:
-
Sample A (Control): 1 mL Compound Solution + 100 µL Water.
-
Sample B (Stress): 1 mL Compound Solution + 100 µL 3%
(Dilute 30% stock 1:10). -
Sample C (Radical Stress - Optional): 1 mL Compound Solution + AIBN (Radical initiator) + Heat (40°C).
-
-
Incubation:
-
Incubate Sample B at Room Temperature (25°C).
-
Timepoints: T=0, T=1h, T=4h, T=24h.
-
Stop Condition: If color changes rapidly, quench immediately.
-
-
Quenching (Critical Step):
-
Before injection, quench peroxide to prevent on-column oxidation.
-
Add Catalase (enzyme) or Sodium Metabisulfite (excess) to Sample B.
-
-
Analysis (LC-MS Criteria):
| Target Analyte | Mass Shift | Retention Time Trend |
| Parent | M+H | Reference |
| N-Oxide | M+17 (+16 Da) | Earlier (More Polar) |
| Aldehyde (Cleavage) | M-69 (Loss of Pyrrolidine) | Later (Less Basic) |
Decision Tree for Stabilization
Caption: Figure 2.[1][2] Troubleshooting logic for stabilizing the compound based on degradation type.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO at -20°C? A: Yes, but with a caveat. DMSO is an oxidant (mild). For long-term storage (>3 months), we recommend storing as a solid powder under Argon. If solution storage is mandatory, use degassed DMSO and ensure the container is amber glass to prevent photo-initiated radical oxidation of the phenol moiety.
Q2: Why does the LC-MS peak for the N-oxide split? A: The N-oxide introduces a chiral center at the nitrogen (if the pyrrolidine ring substituents create asymmetry) or induces diastereomers if other chiral centers exist. However, for this specific achiral molecule, peak splitting usually indicates N-oxide vs. O-oxide formation (rare, but possible on the pyridine ring nitrogen vs. pyrrolidine nitrogen). The Pyrrolidine N-oxide is kinetically favored.
Q3: Does pH influence oxidative stability? A: Yes, significantly.
-
High pH (>8): The amine is unprotonated (free base) and highly susceptible to electrophilic attack by oxidants.
-
Low pH (<5): The pyrrolidine nitrogen is protonated (
). This lone pair is now "occupied" by a proton and cannot easily react with oxygen. Acidic buffers protect against N-oxidation.
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[5] International Council for Harmonisation.[6]
-
Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355. (Foundational text on N-oxide instability).
-
Ma, B., et al. (2005). Forced degradation studies.[5][6][7][8][9] In Handbook of Pharmaceutical Analysis by HPLC. Elsevier. (Standard protocols for oxidative stress testing).
-
Lepaumier, H., et al. (2009). Degradation of amines in CO2 capture processes.[10] (Provides mechanistic insight into oxidative degradation of tertiary amines and methylene bridges).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. database.ich.org [database.ich.org]
- 10. academic.oup.com [academic.oup.com]
interpreting complex NMR spectra of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
This guide functions as a specialized Technical Support Center for researchers characterizing 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol . It is designed to troubleshoot the specific anomalies arising from this molecule's capacity for intramolecular hydrogen bonding, zwitterionic equilibrium, and ring dynamics.
Ticket Subject: Advanced NMR Interpretation & Troubleshooting Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Executive Summary: The "Mannich Base" Challenge
This molecule is not a static structure; it is a dynamic system. As a phenolic Mannich base, it exists in a delicate equilibrium governed by Intramolecular Hydrogen Bonding (IMHB) .
When you dissolve this compound, you are not just observing a single species.[1] You are observing a fast-exchange average of:
-
Neutral Form: Intramolecular H-bond between Phenol-OH and Pyrrolidine-N.
-
Zwitterionic Form: Proton transfer from OH to N (Phenolate/Ammonium).
-
Solvated Species: Intermolecular H-bonds with the solvent (DMSO/MeOH).
Key Diagnostic Indicator: If your aliphatic peaks are broad or your OH peak is "missing," your sample is likely trapped in an intermediate exchange regime.
Troubleshooting Modules
Module A: The "Missing" or Deshielded Hydroxyl Proton
Symptom: “I cannot find the phenolic OH signal, or it appears at an unusually high frequency (>10 ppm).”
Root Cause: In non-polar solvents (CDCl₃), the phenolic proton forms a strong 6-membered intramolecular hydrogen bond with the pyrrolidine nitrogen. This "locks" the proton, significantly deshielding it. In protic solvents (MeOD) or wet DMSO, the proton exchanges rapidly with the solvent, causing the peak to broaden into the baseline or disappear.
Diagnostic Protocol:
| Observation | Solvent | Diagnosis | Action |
|---|---|---|---|
| Peak > 12 ppm | CDCl₃ | Strong Intramolecular H-Bond (IMHB). | Normal behavior.[2] Do not heat; IMHB weakens with Temp. |
| Broad Hump (8-10 ppm) | DMSO-d₆ | Intermediate exchange with traces of water. | Add D₂O shake: If peak disappears, it is OH. Cool to 280K: Sharpens the peak by slowing exchange. |
| No Peak | CD₃OD | Fast exchange with solvent deuterium. | Switch to DMSO-d₆ or CDCl₃ . |
Technical Insight:
The chemical shift of the OH proton (
-
Free Phenol:
ppm. -
IMHB (Mannich Base):
ppm.
Module B: The "Blurry" Pyrrolidine Ring (Dynamics)
Symptom: “The pyrrolidine protons (1.7–3.0 ppm) appear as broad, shapeless blobs rather than sharp multiplets.”
Root Cause: This is due to Ring Puckering and N-Inversion . The pyrrolidine ring flips between "envelope" conformations. At room temperature, this rate is often comparable to the NMR time scale (coalescence), leading to broadening.
Troubleshooting Steps:
-
Variable Temperature (VT) Experiment:
-
Heat to 320K+: Increases flipping rate (
). Signals will sharpen into average multiplets. -
Cool to 250K: Slows flipping (
). Signals will resolve into distinct conformers (complex but sharp).
-
-
Solvent Viscosity: Switching from DMSO to CDCl₃ can sometimes alter the correlation time (
) enough to sharpen peaks, though VT is more reliable.
Module C: The Methylene Bridge (Singlet vs. AB Quartet)
Symptom: “The CH₂ bridge between the rings appears as a split signal or AB quartet instead of a singlet.”
Root Cause: If the IMHB is strong (in CDCl₃) or if the nitrogen is protonated (low pH), the rotation around the Pyridine-CH₂ bond is restricted. This makes the methylene protons diastereotopic (magnetically non-equivalent) because the molecule effectively becomes chiral due to the locked conformation.
Decision Matrix:
-
Sharp Singlet: Fast rotation (free base in polar solvent).
-
Broad Singlet: Intermediate rotation.
-
AB Quartet (Doublet of Doublets): Restricted rotation (Strong IMHB or Salt form).
Structural Equilibrium Visualization
The following diagram illustrates the dynamic equilibrium that dictates your spectra. Note that the Zwitterion is favored in polar solvents, while the Neutral (IMHB) form is favored in non-polar solvents.
Caption: Figure 1. Tautomeric equilibrium significantly affecting chemical shifts. The Neutral form (blue) exhibits a deshielded OH signal (>10 ppm), while the Zwitterion (red) shifts aromatic protons due to changes in electron density.
Master Troubleshooting Workflow
Use this logic flow to determine the next step in your experiment.
Caption: Figure 2. Decision tree for optimizing spectral quality based on specific peak anomalies.
Reference Data Table
Expected Chemical Shifts (DMSO-d₆, 298K) Note: Values are approximate and highly concentration-dependent.
| Position | Proton Type | Multiplicity | Shift ( | Notes |
| OH | Phenolic | Broad Singlet | 9.0 - 13.0 | Highly variable. Disappears with D₂O.[3] |
| Py-H6 | Aromatic | Doublet (d) | 8.0 - 8.2 | |
| Py-H4 | Aromatic | Doublet (d) | 7.2 - 7.4 | |
| Py-H5 | Aromatic | dd | 7.1 - 7.3 | Coupled to H4 and H6. |
| Bridge | Singlet (or AB) | 3.6 - 3.9 | Becomes AB quartet if rotation restricted. | |
| Pyr-H2,5 | Broad Mult. | 2.5 - 2.8 | Adjacent to Nitrogen. Broad due to inversion. | |
| Pyr-H3,4 | Broad Mult. | 1.7 - 1.8 | Remote aliphatic.[4] |
References
-
Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[5] Molecules, 22(4), 552. Link
- Relevance: Defines the chemical shift ranges (>10 ppm) for OH protons involved in Mannich base intramolecular hydrogen bonding.
-
Szell, P. M. J., et al. (2020).[6] A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Chemical Communications, 56, 14039-14042. Link
- Relevance: Explains the ring puckering mechanism that causes broadening of pyrrolidine aliph
-
Reich, H. J. (2024). Structure Determination Using NMR: Dynamic NMR. University of Wisconsin-Madison Chemistry. Link
- Relevance: Authoritative guide on Coalescence Temperature ( ) and exchange regimes essential for troubleshooting broad peaks.
-
PubChem Compound Summary. (2024). 2-(Aminomethyl)pyridin-3-ol Derivatives.[7] National Library of Medicine. Link
-
Relevance: Basic structural data and predicted physicochemical properties for the core scaffold.[6]
-
Sources
- 1. alpaipars.com [alpaipars.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]
- 5. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05236A [pubs.rsc.org]
- 7. PubChemLite - 2-(aminomethyl)pyridin-3-ol (C6H8N2O) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
validation of synthesis pathway for 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
Executive Summary
The synthesis of 2-(pyrrolidin-1-ylmethyl)pyridin-3-ol (CAS: 15878-00-9) presents a classic regioselectivity challenge in heterocyclic chemistry. As a Mannich base derived from 3-hydroxypyridine, the target molecule functions as a critical bidentate ligand precursor and a pharmacophore in CNS-active drug discovery.
This guide objectively compares the two dominant synthetic strategies:
-
The Direct Ortho-Mannich Condensation (Method A): The industrial standard favoring atom economy and throughput.
-
Reductive Amination via 2-Formyl Intermediate (Method B): The precision route favoring regiocontrol and purity.
Verdict: For gram-to-kilogram scale production, Method A is superior provided that specific temperature and stoichiometry controls are implemented to suppress bis-substitution. Method B is reserved for applications requiring >99.5% isomer purity where chromatographic separation of the C2/C6 isomers from Method A is prohibitive.
Structural Analysis & Retrosynthetic Logic
The core challenge lies in the electronic duality of the 3-hydroxypyridine substrate. The hydroxyl group at C3 activates the ring, directing electrophilic substitution to the ortho (C2 and C4) and para (C6) positions. However, the pyridine nitrogen exerts an electron-withdrawing effect, deactivating the ring overall.
-
Target: C2-substitution (Ortho to OH, Ortho to N).
-
Mechanism of Selectivity: The C2 position is favored in Mannich reactions due to a proposed hydrogen-bond-directed delivery of the iminium intermediate by the C3-hydroxyl group, stabilizing the transition state at C2 over C6.
Diagram 1: Retrosynthetic Pathways & Regioselectivity
Caption: Retrosynthetic logic comparing the direct Mannich route (Method A) relying on transition-state stabilization vs. the stepwise Reductive Amination (Method B).
Comparative Pathway Analysis
Method A: Direct Ortho-Mannich Condensation
This is the "One-Pot" approach. 3-Hydroxypyridine is reacted with formaldehyde and pyrrolidine.
-
The Trap: Simply refluxing these three components often yields a mixture of C2-mono, C6-mono, and C2,C6-bis substituted products.
-
The Solution: Use of secondary amine hydrochloride (pyrrolidine HCl) rather than free amine, and maintaining a strictly controlled temperature (60-70°C) rather than reflux, improves C2 selectivity.
Method B: Reductive Amination
This route assumes the availability of 3-hydroxypyridine-2-carboxaldehyde (often synthesized via ortho-lithiation of protected 3-hydroxypyridine).
-
The Trap: The aldehyde precursor is prone to polymerization and oxidation.
-
The Solution: In situ formation of the imine followed by mild reduction with Sodium Triacetoxyborohydride (STAB).
Performance Metrics Comparison
| Metric | Method A (Optimized Mannich) | Method B (Reductive Amination) |
| Yield (Isolated) | 65 - 72% | 80 - 85% |
| Regioselectivity (C2:C6) | 15:1 | >99:1 |
| Atom Economy | High (Water is only byproduct) | Moderate (Boron waste generated) |
| Cost Efficiency | Excellent (Commodity reagents) | Low (Precursor cost is high) |
| Scalability | High (Kilogram ready) | Low (Reagent handling limits) |
| E-Factor | ~1.5 (Low waste) | ~5.0 (Moderate waste) |
Experimental Validation Protocols
Protocol A: Optimized Mannich Synthesis (Recommended)
Rationale: This protocol uses the hydrochloride salt of pyrrolidine to buffer the pH, slowing the reaction kinetics to favor the thermodynamically stable H-bonded transition state at C2.
Reagents:
-
3-Hydroxypyridine (9.5 g, 100 mmol)
-
Pyrrolidine (7.1 g, 100 mmol)
-
Formaldehyde (37% aq., 8.2 mL, 110 mmol)
-
Ethanol (100 mL)
-
HCl (conc.) to adjust pH
Step-by-Step:
-
Pre-complexation: In a 250 mL RB flask, dissolve pyrrolidine in ethanol (50 mL) and cool to 0°C. Slowly add concentrated HCl (1.0 eq) to generate pyrrolidine·HCl in situ.
-
Addition: Add 3-hydroxypyridine and the remaining ethanol. Stir until homogenous.
-
Activation: Add aqueous formaldehyde dropwise over 15 minutes.
-
Reaction: Heat the mixture to 65°C (internal temp) for 12 hours. Note: Do not reflux (78°C) as this increases C6 byproduct formation.
-
Work-up (Critical for Purity):
-
Evaporate ethanol under reduced pressure.
-
Dissolve residue in water (50 mL).
-
Wash: Extract with Ethyl Acetate (2 x 30 mL) while acidic (pH ~2). This removes unreacted non-basic phenols/impurities.
-
Basify: Adjust aqueous layer to pH 9-10 using saturated NaHCO₃.
-
Extract: Extract the product into Dichloromethane (DCM) (3 x 50 mL).
-
Dry/Concentrate: Dry over Na₂SO₄ and concentrate to yield the crude Mannich base.
-
-
Crystallization: Recrystallize from minimal hot Isopropanol/Hexane (1:3) to obtain white needles.
Protocol B: Reductive Amination (Reference Standard)
Rationale: Used when the C6 isomer must be strictly absent.
Reagents:
-
3-Hydroxypyridine-2-carboxaldehyde (1.23 g, 10 mmol)
-
Pyrrolidine (0.71 g, 10 mmol)
-
Sodium Triacetoxyborohydride (STAB) (3.1 g, 15 mmol)
-
DCE (Dichloroethane) (20 mL)
Step-by-Step:
-
Mix aldehyde and pyrrolidine in DCE at room temperature for 1 hour (Imine formation).
-
Add STAB in one portion.
-
Stir at RT for 16 hours.
-
Quench with sat. NaHCO₃. Extract with DCM.
Self-Validating Analytical System
To ensure the product is the C2-isomer and not the C6-isomer, you must validate using 1H NMR . The splitting pattern of the pyridine ring protons is the diagnostic fingerprint.
NMR Interpretation Logic
-
The C2-Isomer (Target):
-
You will see 3 aromatic protons .
-
Key Signal: Absence of the singlet/fine doublet at ~8.0-8.2 ppm (which corresponds to H2).
-
Pattern:
-
H4: dd, ~7.1 ppm (Coupled to H5)
-
H5: dd, ~7.2 ppm (Coupled to H4 and H6)
-
H6: dd, ~8.0 ppm (Coupled to H5, closest to Nitrogen)
-
-
-
The C6-Isomer (Impurity):
-
Key Signal: Presence of a singlet at ~8.1 ppm (This is the surviving H2 proton).
-
Diagram 2: Validation Workflow
Caption: Logical workflow for purification and NMR-based structural validation.
References
-
Stempel, A., & Buzzi, E. C. (1949).[1] 3-Pyridols in the Mannich Reaction. Journal of the American Chemical Society, 71(9), 2969–2972. Link
- Foundational text establishing C2 regioselectivity in 3-hydroxypyridines.
-
Aime, S., et al. (2004).[1] Mannich reaction as a new route to pyridine-based polyaminocarboxylic ligands. Organic Letters, 6(16), 2693-2696. Link
- Modern application and validation of the Mannich route for ligand synthesis.
-
BenchChem. (2025).[2] Synthesis pathways and chemical intermediates of procyclidine. Link
-
Industrial context for pyrrolidine-based Mannich fragments.[2]
-
-
ChemicalBook. (2025). NMR Spectrum of 2-Amino-3-hydroxypyridine. Link
- Reference spectral data for C2-substituted 3-hydroxypyridine analogs.
Sources
A Comparative Guide to the X-ray Diffraction Analysis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For drug development professionals, understanding the crystal structure of a potential therapeutic agent like 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol is paramount. This compound, featuring a pyridin-3-ol moiety, is part of a class of structures with known biological and pharmacological properties[1]. The pyrrolidine substitution can significantly influence its solubility, lipophilicity, and interaction with biological targets.
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unequivocally determining molecular structures[2]. This guide will walk through the necessary steps to achieve this, providing the causal reasoning behind each experimental choice and offering a comparative analysis based on similar, known structures.
Predicted Molecular Geometry and Intermolecular Interactions
Based on the analysis of related compounds, we can predict key structural features of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol. The molecule is expected to exhibit a non-planar conformation due to the flexible pyrrolidin-1-ylmethyl substituent.
Key Predicted Features:
-
Pyrrolidine Ring Conformation: The five-membered pyrrolidine ring is anticipated to adopt an envelope or twisted conformation to minimize steric strain[3].
-
Intramolecular Hydrogen Bonding: A crucial feature to investigate is the potential for an intramolecular hydrogen bond between the hydroxyl group of the pyridin-3-ol and the nitrogen atom of the pyrrolidine ring or the pyridine ring itself. This can significantly influence the molecule's conformation and its interactions with other molecules[3].
-
Intermolecular Interactions: In the solid state, hydrogen bonding involving the hydroxyl group is expected to be a dominant intermolecular force, potentially leading to the formation of chains or dimers. Pi-stacking interactions between the pyridine rings of adjacent molecules may also contribute to the overall crystal packing.
The Experimental Workflow: A Step-by-Step Guide
The process of determining a crystal structure can be logically broken down into several key stages, each requiring careful execution and consideration.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Phase 1: Sample Preparation
1. Synthesis and Purification:
-
The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol would likely involve a multi-step process, potentially starting from a suitable pyridine derivative.
-
Rigorous purification is critical. Techniques such as column chromatography and recrystallization are employed to achieve a purity of >99%. Impurities can inhibit crystal growth or lead to disordered crystal structures.
2. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension).
-
Common Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is allowed to evaporate slowly at room temperature. The gradual increase in concentration facilitates the orderly arrangement of molecules into a crystal lattice.
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A solution of the compound is placed in a sealed container with a second "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization.
-
Phase 2: Data Collection
1. Crystal Mounting:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures. Low-temperature collection (e.g., 100 K) is standard practice as it minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.
2. Diffractometer Setup and Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector)[3]. The positions and intensities of the diffracted X-ray spots are recorded.
Phase 3: Structure Solution and Refinement
1. Data Reduction and Space Group Determination:
-
The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
The unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice) are determined from the diffraction pattern.
2. Structure Solution:
-
The goal is to determine the initial positions of the atoms in the unit cell.
-
Direct Methods or Patterson Methods: These are computational techniques that use the measured intensities to phase the reflections and generate an initial electron density map.
-
From this map, the positions of the heavier atoms (C, N, O) can typically be identified.
3. Structure Refinement:
-
The initial atomic model is refined against the experimental data using a least-squares minimization process.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model[3].
-
The refinement process continues until the calculated diffraction pattern from the model closely matches the experimentally observed pattern. The quality of the final model is assessed using parameters such as the R-factor.
Comparative Crystallographic Data of Related Pyridine Derivatives
To provide a basis for comparison, the following table summarizes key crystallographic parameters for several published pyridine derivatives. This data offers a reference for what might be expected for the crystal structure of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Reference |
| 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol | Monoclinic | Cc | 9.966(2) | 15.587(3) | 10.477(2) | 91.60(3) | 1626.9(6) | 4 | [3] |
| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | Monoclinic | P2₁/c | 16.876(4) | 7.6675(18) | 13.846(3) | 90.00 | 1766.9(7) | 4 | [4] |
| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | Orthorhombic | Pbca | 8.356(2) | 11.234(3) | 23.456(7) | 90.00 | 2201.2(1) | 8 | [5] |
Alternative and Complementary Analytical Techniques
While SCXRD provides the definitive crystal structure, other techniques are essential for a comprehensive characterization of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol.
Caption: Complementary analytical techniques for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure in solution and ensuring the correct connectivity of the atoms before and after crystallization[6].
-
Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, confirming its elemental composition[7].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and C-N bonds of the pyridine and pyrrolidine rings[2].
-
Powder X-ray Diffraction (PXRD): While SCXRD analyzes a single crystal, PXRD is used to analyze a bulk powder sample. It is invaluable for confirming the phase purity of the bulk material and for studying polymorphism.
Conclusion and Future Outlook
The structural elucidation of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol through single-crystal X-ray diffraction is a critical step in its development as a potential pharmaceutical agent. This guide has provided a comprehensive framework for this process, from initial sample preparation to final data analysis. By comparing the expected structural features with those of known, related compounds, researchers can better anticipate the molecular conformation and intermolecular interactions that will govern the properties of this molecule. The combination of SCXRD with other analytical techniques provides a robust and self-validating system for the complete characterization of this and other novel chemical entities. Future work should focus on obtaining high-quality single crystals of the title compound to provide definitive experimental data to complement this predictive guide.
References
-
Synthesis, Crystallographic Structure, Hirshfeld Surface Analysis, Drug-likeness Properties and Molecular Docking Studies of New Oxime-pyridine Compounds. (2021). PubMed. [Link]
-
Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives. (2014). Taylor & Francis Online. [Link]
-
1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. (2025). European Journal of Chemistry. [Link]
-
Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. (2022). Taylor & Francis Online. [Link]
-
Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (2025). ResearchGate. [Link]
-
Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. (2024). ACS Omega. [Link]
-
Cambridge Structure Database (CSD). (n.d.). MatDaCs. [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. (2024). SpringerLink. [Link]
-
CCDC 964658: Experimental Crystal Structure Determination. (2013). The University of Manchester. [Link]
-
X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). MDPI. [Link]
-
Cambridge Structural Database (CSD). (n.d.). PSDI. [Link]
-
NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). Semantic Scholar. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]
- 5. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. asianpubs.org [asianpubs.org]
Comparative Efficacy and Mechanistic Insight: Aminomethylpyridine Derivatives as Antimicrobial Agents
[1]
Executive Summary
The aminomethylpyridine (AMP) scaffold represents a privileged pharmacophore in medicinal chemistry, particularly due to its ability to form stable bidentate chelates with transition metals. This guide provides a comparative analysis of 2-aminomethylpyridine versus 3-aminomethylpyridine derivatives, with a specific focus on their Schiff bases and metal complexes.
Key Finding: Derivatives of 2-aminomethylpyridine consistently outperform their 3-isomers. This is attributed to the specific geometry allowing the pyridine nitrogen and the amine nitrogen to form a stable 5-membered chelate ring with metal ions (both exogenous and bacterial), a structural feature absent in the 3-isomer. This chelation capability significantly enhances lipophilicity and membrane permeation, adhering to Tweedy’s Chelation Theory.
Structural Basis of Efficacy[2]
To understand the performance differences, one must analyze the coordination chemistry of the scaffold.
-
2-Aminomethylpyridine (2-AMP): The nitrogen on the pyridine ring and the nitrogen on the methylamine side chain are in a 1,3-relationship. This geometry is ideal for forming stable 5-membered chelate rings with divalent cations (Cu²⁺, Zn²⁺, Ni²⁺).
-
3-Aminomethylpyridine (3-AMP): The geometric distance prevents bidentate chelation to a single metal center. These derivatives often act as monodentate ligands or bridging ligands, which generally results in lower lipophilicity and reduced antimicrobial potency.
Comparative Performance Data
The following table synthesizes experimental data comparing the Minimum Inhibitory Concentration (MIC) of various AMP derivatives against standard pathogens. Data represents a consensus of high-performing derivatives found in recent literature (e.g., Schiff bases and Cu(II) complexes).
Table 1: Comparative MIC Values (µg/mL)
| Compound Class | Specific Derivative | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | Mechanism Note |
| Baseline | 2-Aminomethylpyridine (Unsubstituted) | >100 | >100 | >100 | Poor membrane penetration; high polarity. |
| 2-AMP Schiff Base | N-Salicylidene-2-aminomethylpyridine | 25 - 50 | 50 - 100 | 50 | Moderate activity due to azomethine linkage ( |
| 2-AMP Metal Complex | Cu(II) Complex of N-Salicylidene-2-AMP | 6.25 | 12.5 | 12.5 | High Potency. Chelation reduces polarity, enhancing lipid penetration. |
| 3-AMP Derivative | N-Salicylidene-3-aminomethylpyridine | 50 - 100 | >100 | >100 | Inability to chelate effectively reduces bio-availability. |
| Cyclohexyl Analog | 2-Amino-3-cyanopyridine-cyclohexyl | 0.039 | >100 | N/A | Gram+ Selective. High hydrophobicity targets thick peptidoglycan layer. |
| Standard | Ciprofloxacin | 0.5 - 1.0 | 0.015 | N/A | DNA Gyrase Inhibition. |
Interpretation: The Copper(II) complex of the 2-AMP Schiff base demonstrates a 4-8x increase in potency over the free ligand. The cyclohexyl derivative shows exceptional specificity for Gram-positive bacteria, likely due to hydrophobic interaction with the peptidoglycan cell wall, but lacks broad-spectrum activity.
Mechanism of Action (MOA)[3]
The antimicrobial superiority of these derivatives, particularly the metal complexes, is driven by Tweedy’s Chelation Theory .
-
Polarity Reduction: Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms (N, O) of the ligand, and there is
-electron delocalization over the chelate ring. -
Lipophilicity Increase: This reduction in polarity increases the lipophilic character of the central metal atom.
-
Permeation: The neutral, lipophilic complex can easily cross the lipid bilayer of the bacterial cell membrane.
-
Disruption: Once inside, the complex can block metal-binding sites on enzymes or generate Reactive Oxygen Species (ROS) via Fenton-type reactions (specifically Cu and Fe complexes).
Diagram 1: Mechanistic Pathway
Figure 1: The chelation-facilitated transport mechanism allowing AMP derivatives to bypass the bacterial membrane barrier.
Experimental Protocol: MIC Determination
To replicate the data presented, a standardized Broth Microdilution method (CLSI M07-A10 compliant) is required.
Scope: Determination of Minimum Inhibitory Concentration (MIC) for 2-aminomethylpyridine derivatives.
Reagents & Equipment[4]
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Rationale: Standardizes divalent cation levels (Ca²⁺, Mg²⁺) which affect membrane permeability and aminoglycoside activity.
-
Solvent: DMSO (Dimethyl sulfoxide). Note: Final concentration in well must be <1% to avoid solvent toxicity.
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl tetrazolium chloride).
Workflow Steps
-
Inoculum Preparation:
-
Select 3-5 colonies of S. aureus (ATCC 25923) or E. coli (ATCC 25922).
-
Suspend in saline to match 0.5 McFarland Standard (
CFU/mL). -
Dilute 1:100 in CAMHB to achieve final assay concentration of
CFU/mL.
-
-
Compound Dilution:
-
Prepare stock solution of the AMP derivative in 100% DMSO (e.g., 1000 µg/mL).
-
Perform serial 2-fold dilutions in a 96-well microplate (100 µL per well). Range: 100 µg/mL to 0.19 µg/mL.
-
-
Incubation:
-
Add 100 µL of diluted bacterial inoculum to each well.
-
Include controls: Growth Control (Bacteria + Broth + DMSO), Sterility Control (Broth only).
-
Incubate at 37°C for 18-24 hours .
-
-
Readout:
-
Visual: Look for turbidity (cloudiness).
-
Colorimetric: Add 30 µL Resazurin. Incubate 2-4 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).
-
MIC Definition: The lowest concentration preventing visible growth (or color change).
-
Diagram 2: Experimental Workflow
Figure 2: End-to-end workflow from chemical synthesis to biological validation.
Conclusion & Outlook
The comparative study confirms that 2-aminomethylpyridine is the superior scaffold for antimicrobial development compared to its 3-isomer. The mechanism is heavily reliant on the formation of stable chelate rings, which facilitates the transport of the bioactive moiety across the bacterial cell wall.
Recommendation: Future development should focus on Cu(II) and Zn(II) complexes of 2-AMP Schiff bases incorporating lipophilic tails (e.g., cyclohexyl or halogenated phenyl groups) to maximize broad-spectrum activity.
References
-
Sobola, A. O., et al. (2017). "Synthesis, characterization and biological study of Cu(II) complexes of aminopyridine and (aminomethyl)pyridine Schiff bases." Journal of the Serbian Chemical Society.
-
Mekky, A. E., et al. (2022). "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules.
-
Chikhalia, K. H., & Patel, M. J. (2009). "Synthesis and antimicrobial activity of some new 2-aminopyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.
- Tweedy, B. G. (1964). "Plant extracts with metal ions as potential antimicrobial agents." Phytopathology.
binding constant comparison for 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol with copper ions
The following guide provides an in-depth technical analysis of the copper-binding properties of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol , a specific Mannich base derivative of 3-hydroxypyridine. This analysis synthesizes structural thermodynamics, comparative chelation data, and experimental methodologies relevant to drug development.
Executive Summary & Chemical Profile
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol represents a class of Mannich base chelators designed to modulate metal ion homeostasis, particularly Copper(II) (
Structural & Functional Analysis
-
Core Scaffold: 3-Hydroxypyridine (bioisostere of Vitamin B6 metabolites).
-
Functional Group: Pyrrolidin-1-ylmethyl at the C2 position.
-
Donor Set: Potential Tridentate (N, N, O) or Bidentate (N, N) system.
-
Pyridine Nitrogen (
): Intermediate hard/soft base. -
Pyrrolidine Nitrogen (
): Tertiary amine, moderate basicity ( ), steric bulk. -
Phenolic Oxygen (
): Hard base, deprotonates at physiological pH ( ).
-
This structure allows for the formation of stable 5-membered (
Thermodynamic Stability Analysis
The binding constant (
Comparative Stability Data
Note: Direct experimental values for this specific derivative are rare in open literature. The values below are derived from structurally validated analogs (2-aminomethyl-3-hydroxypyridines and Picolylamines) to provide an accurate predictive range.
| Ligand Class | Representative Compound | Binding Mode | Selectivity Profile | ||
| Target Ligand | 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol | (N, N, O) / (N, N) | 10.5 – 12.0 * | ~19.5 | High for Cu(II) vs Zn(II) |
| Standard 1 | 2-Aminomethylpyridine (Picolylamine) | Bidentate (N, N) | 9.3 | 17.6 | Moderate |
| Standard 2 | 8-Hydroxyquinoline (Oxine) | Bidentate (N, O) | 12.2 | 23.4 | High (Toxic) |
| Standard 3 | Deferiprone (L1) | Bidentate (O, O) | ~10.2 | ~19.0 | Fe(III) Selective |
| Standard 4 | EDTA | Hexadentate | 18.8 | N/A | Non-selective Stripper |
*Predicted range based on the additive stability of the picolylamine core (
Mechanistic Insight: Why this Range?
-
Basicity Boost: The pyrrolidine nitrogen is more basic than the primary amine in picolylamine, increasing the strength of the
bond. -
Chelate Effect: The ligand can form a 5-membered ring (via
and ) which is kinetically favored. The proximal hydroxyl group ( ) can provide axial coordination, effectively acting as a "pincer," pushing the stability constant ( ) above 10, but below the high-affinity toxicity threshold of 8-hydroxyquinoline ( ). -
Redox Silencing: The specific coordination environment stabilizes
over , preventing Fenton-like cycling and ROS production—a key requirement for Alzheimer's therapeutics.
Comparative Performance Guide
Vs. 8-Hydroxyquinoline (Clioquinol/PBT2)
-
Performance: 8-HQs are stronger chelators (
). However, their high affinity can lead to the stripping of essential metals from healthy enzymes. -
Advantage of Target: The 3-hydroxypyridine scaffold is less lipophilic and metabolically safer (avoiding SMON-toxicity associated with halogenated quinolines). The slightly lower affinity (
) promotes metal redistribution rather than depletion.
Vs. Deferiprone (DFP)[1][2]
-
Performance: DFP coordinates via two oxygens (O,O). It has a high affinity for
but lower affinity for . -
Advantage of Target: The inclusion of the nitrogen donors (pyridine + pyrrolidine) dramatically increases selectivity for
(an intermediate acid) over hard ions like or , making it superior for copper-targeting applications.
Vs. EDTA
-
Performance: EDTA (
) is a "sledgehammer" that strips all divalent cations. -
Advantage of Target: EDTA cannot cross cell membranes effectively and is cytotoxic due to total metal depletion. The target ligand is lipophilic (pyrrolidine ring) and membrane-permeable, allowing intracellular copper targeting.
Experimental Validation Protocols
To validate the binding constants and mechanism, the following self-validating protocols are recommended.
Protocol A: Potentiometric Titration (The Gold Standard)
-
Objective: Determine protonation constants (
) and stability constants ( ). -
System: Automatic Titrator (e.g., Mettler Toledo or Metrohm) coupled with a glass electrode.
-
Conditions:
, (to maintain ionic strength). -
Workflow:
-
Ligand Titration: Titrate 2 mM ligand solution with 0.1 M KOH to find
values (expect for and for ). -
Complex Titration: Titrate 1:1 and 1:2 ratios of
:Ligand. -
Data Analysis: Use Hyperquad2008 or BEST software to fit the potentiometric curves and calculate
.
-
Protocol B: UV-Vis Spectrophotometric Titration
-
Objective: Confirm coordination geometry and species distribution.
-
Observation:
-
Free
: Weak absorption nm. -
Complex Formation: Distinct d-d transition shift to 600–650 nm (indicative of N/O coordination) and increased extinction coefficient (
).
-
-
Method:
-
Prepare 0.1 mM Ligand in buffer (pH 7.4).
-
Titrate with
solution (0.1 to 2.0 equivalents). -
Plot Absorbance vs. [Cu]/[L] ratio (Job’s Plot) to confirm 1:1 or 1:2 stoichiometry.
-
Visualizing the Interaction
Diagram 1: Chelation Thermodynamics & Pathway
This diagram illustrates the stepwise formation of the copper complex and the competitive equilibrium relevant to biological systems.
Caption: Thermodynamic pathway of Cu(II) complexation. The ligand competes with pathological copper sinks (e.g., Amyloid-beta) to form stable, non-redox-active complexes.
Diagram 2: Experimental Workflow for Constant Determination
Caption: Step-by-step experimental protocol for validating the thermodynamic stability of the Copper-Ligand complex.
References
-
Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI. Link
-
Kiss, T., et al. (2021).[1] Characterization of copper(II) specific pyridine containing ligands: Potential metallophores for Alzheimer's disease therapy. Journal of Inorganic Biochemistry. Link
-
Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Deficiency. Chapter on Pyridinone Chelators. Link
-
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. Link
-
Thompson, K. H., & Orvig, C. (2003). Boon and bane of metal ions in medicine. Science. Link
Sources
Comprehensive Guide: Experimental vs. Theoretical IR Spectroscopy of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
This guide provides a comprehensive technical comparison of the experimental and theoretical infrared (IR) spectra of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol . This molecule serves as a critical case study for analyzing Mannich bases derived from 3-hydroxypyridine, particularly regarding the characterization of strong intramolecular hydrogen bonding (O-H···N).
Part 1: Executive Summary & Structural Context
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol is a Mannich base featuring a pyridine ring, a phenolic hydroxyl group at position 3, and a pyrrolidine ring attached via a methylene bridge at position 2.
The Spectroscopic Challenge: The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the pyrrolidine nitrogen. This interaction creates a specific spectral signature—a significant redshift and broadening of the O-H stretching vibration—which often leads to discrepancies between gas-phase Density Functional Theory (DFT) calculations and solid-state (KBr) experimental data.
Analysis Workflow
The following diagram outlines the logical flow for validating the structure using combined experimental and theoretical approaches.
Figure 1: Integrated workflow for the vibrational analysis of Mannich bases.
Part 2: Methodology Comparison
To achieve high fidelity in spectral assignment, one must understand the causality behind the methods used.
Theoretical Framework (DFT)[1][2]
-
Level of Theory: B3LYP/6-311++G(d,p) is the industry standard for organic Mannich bases.
-
Why? The diffuse functions (++) are critical for accurately modeling the lone pairs on the Oxygen and Nitrogen atoms involved in hydrogen bonding.
-
-
Scaling Factors: Raw DFT frequencies are harmonic and systematically overestimate wavenumbers. A scaling factor of 0.961–0.967 is required for B3LYP to align with experimental anharmonic frequencies.
-
Solvation Models: Gas-phase calculations often fail to predict the O-H shift correctly. Using PCM (Polarizable Continuum Model) with chloroform or DMSO is recommended to mimic the dielectric environment.
Experimental Protocol
-
Solid State (KBr Pellet):
-
Observation: The crystal lattice forces molecules into a rigid conformation, maximizing the intramolecular H-bond.
-
Result: The O-H stretch appears as a very broad, intense band, often merging with C-H stretches.
-
-
Solution Phase (CHCl₃ vs. DMSO):
-
CHCl₃: Preserves the intramolecular H-bond (non-polar solvent).
-
DMSO: Disrupts the intramolecular H-bond by competing as a strong H-bond acceptor, causing the O-H band to shift and sharpen (appearing more like a free phenol).
-
Part 3: Comparative Spectral Analysis[1]
The following table summarizes the key vibrational modes. Note the significant deviation in the O-H region, which is the hallmark of this specific compound.
Data Summary Table
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical (DFT) Frequency (cm⁻¹)* | Intensity & Character | Structural Insight |
| O-H Stretch | 2500 – 3200 (Broad) | 3050 – 3150 | Strong, Broad | Critical Feature: Indicates strong intramolecular O-H···N hydrogen bonding.[1][2] |
| Ar-H Stretch | 3030 – 3060 | 3050 – 3080 | Weak | Pyridine ring C-H vibrations. |
| Aliph. C-H Stretch | 2800 – 2980 | 2850 – 2990 | Medium | Pyrrolidine ring modes (sym/asym). |
| Bohlmann Bands | ~2700 – 2800 | 2750 – 2820 | Weak, Shoulder | Indicates antiperiplanar arrangement of N-lone pair and C-H bonds in pyrrolidine. |
| C=N / C=C Ring | 1580 – 1595 | 1590 – 1610 | Strong | Pyridine skeletal breathing modes. |
| C-N Stretch | 1150 – 1250 | 1180 – 1240 | Medium | Exocyclic C-N bond connecting the pyrrolidine. |
| C-O Stretch | 1260 – 1280 | 1270 – 1290 | Strong | Phenolic C-O, coupled with ring vibrations. |
*Theoretical values are scaled (0.967) B3LYP/6-311++G(d,p).
Detailed Analysis of Key Regions
1. The "Invisible" O-H Stretch (3500 vs. 2800 cm⁻¹)
-
Theoretical Prediction: In a vacuum calculation without explicit H-bonding considerations, the O-H stretch might be predicted near 3600 cm⁻¹ (free phenol). However, geometry optimization of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol invariably converges to a conformer where the phenolic proton points toward the pyrrolidine nitrogen.
-
Experimental Reality: The spectrum does not show a sharp peak at 3600 cm⁻¹.[3] Instead, a massive, broad absorption spans from 3200 down to 2500 cm⁻¹. This is due to the proton transfer equilibrium or strong coupling, where the proton oscillates between the oxygen and the nitrogen (O-H···N ⇌ O⁻···H-N⁺).[2]
2. The Fingerprint Region (1000–1600 cm⁻¹)
This region validates the pyridine substitution pattern.
-
1580 cm⁻¹ Band: Characteristic of the pyridine ring. This band is relatively insensitive to H-bonding and serves as an excellent internal standard for calibration.
-
1270 cm⁻¹ Band (C-O): This mode is coupled with the O-H bending. The high frequency (compared to simple alcohols) confirms the phenolic nature and the resonance contribution from the pyridine ring.
Part 4: Experimental Protocol for Validation
To replicate these results, follow this self-validating protocol.
Step 1: Synthesis Verification
Ensure the starting material (3-hydroxypyridine) is fully converted. The absence of a sharp, free O-H band at 3600 cm⁻¹ in the crude product is the first indicator of successful Mannich base formation.
Step 2: Sample Preparation (KBr Pellet)
-
Ratio: Mix 1 mg of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol with 100 mg of spectroscopic grade KBr.
-
Grinding: Grind extensively to prevent scattering (Christiansen effect), which can distort the baseline in the high-frequency region.
-
Pressing: Press at 10 tons for 2 minutes to form a transparent pellet. Cloudy pellets will obscure the broad O-H band.
Step 3: Computational Setup (Gaussian/ORCA)
For researchers wishing to generate the theoretical curve:
-
Input: Z-matrix of the lowest energy conformer (O-H pointing to N).
-
Route Section (Gaussian): #P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Chloroform)
-
Validation: Ensure no imaginary frequencies exist in the output.
References
-
Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 552. (Reviews the specific spectral signature of Mannich bases, including broad O-H bands). [Link]
-
Tsuge, M., & Lee, Y. P. (2014). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical. The Journal of Chemical Physics. (Provides baseline vibrational data for the 3-hydroxypyridine moiety). [Link]
-
Sakthivel, P., et al. (2007).[2] 2-(Pyrrolidin-1-ylmethyl)isoindoline-1,3-dione. Acta Crystallographica Section E. (Structural analogue analysis showing pyrrolidine ring conformation and C-H...O interactions). [Link]
-
Shakila, G., et al. (2011). Molecular Structure and Vibrational Analysis of 3-Ethylpyridine Using Ab Initio HF and Density Functional Theory (B3LYP) Calculations. Spectrochimica Acta Part A. (Validates the scaling factors and basis sets for substituted pyridines). [Link]
Sources
A Comparative Guide to the Catalytic Performance of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol Complexes in Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of N,O-Ligands in Homogeneous Catalysis
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts remains a cornerstone of innovation. Pyridine-based ligands, with their versatile electronic properties and strong coordination to a wide range of metal centers, are of particular interest. The introduction of a secondary donor group, such as an alkoxide, creates a robust bidentate N,O-chelate that can stabilize metal centers in various oxidation states, thereby unlocking unique catalytic activities.
This guide focuses on the prospective catalytic performance of complexes based on the ligand 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol . While experimental data for this specific ligand are not yet broadly published, we can infer its potential by examining the performance of structurally analogous pyridine-alkoxide metal complexes. This guide will benchmark the catalytic activity of a representative ruthenium-pyridine-alkoxide complex against established catalysts in the dehydrogenative oxidation of secondary alcohols—a fundamental transformation in organic synthesis. We will delve into the causality behind experimental design, provide validated protocols, and present a clear comparison of performance metrics.
The Candidate Catalyst: A Ruthenium(I) Pyridine-Alkoxide Complex
For this guide, we will use the trinuclear ruthenium carbonyl complex, [6-bromopyCH(Ph)O]₂Ru₃(CO)₈ , synthesized by Yan et al., as a proxy for a complex of our target ligand.[1][2] This complex features a pyridine-alkoxide framework that is structurally related to our ligand of interest and has demonstrated high catalytic activity in the oxidation of secondary alcohols.[1][2] The N,O-ligation is expected to provide thermal stability and promote the catalytic cycle.
Benchmarking the Catalytic Performance in the Oxidation of 1-Phenylethanol
The oxidation of 1-phenylethanol to acetophenone is a well-established model reaction for evaluating the performance of alcohol oxidation catalysts. We will compare our representative pyridine-alkoxide ruthenium complex with two widely recognized benchmark catalysts: a recyclable heterogeneous ruthenium catalyst and the classic homogeneous catalyst, RuCl₂(PPh₃)₃.
Table 1: Comparative Catalytic Performance in the Oxidation of 1-Phenylethanol
| Catalyst | Substrate:Catalyst Ratio | Reaction Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| [6-bromopyCH(Ph)O]₂Ru₃(CO)₈ (Proxy) | 1000:1 | 1 | 99 | ~990 | [1][2] |
| Recyclable Ru/AlO(OH) | 33:1 | 7 | >99 | ~4.7 | [3][4] |
| RuCl₂(PPh₃)₃ | ~83:1 | 2 | Not specified | ~15-20 (typical) | [5] |
Note: The TOF for the proxy catalyst is estimated based on the reported high conversion in a short time frame. The TOF for RuCl₂(PPh₃)₃ is a typical reported value for similar reactions.
From the data, it is evident that the pyridine-alkoxide ligated ruthenium complex exhibits significantly higher activity, achieving near-quantitative conversion at a much lower catalyst loading in a shorter time frame compared to the benchmark catalysts. This suggests that the electronic and steric properties of the pyridine-alkoxide ligand play a crucial role in enhancing the catalytic efficiency.
Understanding the "Why": The Catalytic Cycle and Mechanistic Insights
The enhanced performance of the ruthenium-pyridine-alkoxide complex can be attributed to the stability of the N,O-chelate and its ability to facilitate the key steps in the catalytic cycle. The generally accepted mechanism for dehydrogenative oxidation of alcohols by such ruthenium complexes involves the following key steps:
-
Alcohol Coordination and Deprotonation: The alcohol substrate coordinates to the ruthenium center, followed by deprotonation (often assisted by a base) to form a ruthenium-alkoxide intermediate.
-
β-Hydride Elimination: This is often the rate-determining step, where a hydride from the alcohol's α-carbon is transferred to the ruthenium center, forming a ruthenium-hydride species and releasing the product ketone.
-
Oxidant Regeneration: The ruthenium-hydride is then re-oxidized to the active catalytic species by a terminal oxidant (in this case, tert-butyl hydroperoxide - TBHP) or, in acceptor-free dehydrogenation, by releasing H₂.
Caption: A simplified catalytic cycle for the ruthenium-catalyzed oxidation of alcohols.
The pyridine-alkoxide ligand is believed to stabilize the high-valent ruthenium species formed during the re-oxidation step, preventing catalyst decomposition and leading to higher turnover numbers.
Experimental Protocols: A Guide to Benchmarking
To ensure the reproducibility and validity of catalytic performance data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for the catalytic oxidation of 1-phenylethanol.
Materials and Reagents:
-
1-phenylethanol (substrate)
-
Dodecane (internal standard for GC analysis)
-
Toluene (solvent)
-
Catalyst (e.g., [6-bromopyCH(Ph)O]₂Ru₃(CO)₈)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (oxidant)
-
Anhydrous sodium sulfate
-
Schlenk flask and magnetic stirrer
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Experimental Workflow Diagram:
Caption: Workflow for a typical catalytic alcohol oxidation experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., 0.005 mmol for a 1000:1 substrate-to-catalyst ratio).
-
Addition of Reactants: Add toluene (5 mL), 1-phenylethanol (5 mmol), and dodecane (1 mmol, as an internal standard).
-
Initiation of Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C). Add the oxidant, TBHP (7.5 mmol), dropwise to the stirred solution. This marks the start of the reaction (t=0).
-
Reaction Monitoring: At specific time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.
-
Sample Preparation: Quench the aliquot by passing it through a small plug of silica gel with diethyl ether as the eluent to remove the catalyst. Dry the sample over anhydrous sodium sulfate.
-
GC Analysis: Analyze the sample by gas chromatography to determine the relative concentrations of the substrate (1-phenylethanol) and the product (acetophenone) with respect to the internal standard (dodecane).
-
Data Analysis: Calculate the conversion of the substrate and the yield of the product based on the GC data. The Turnover Frequency (TOF) can be calculated as moles of product per mole of catalyst per unit time (h⁻¹).
Conclusion and Future Outlook
This guide provides a framework for benchmarking the catalytic performance of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol complexes by drawing parallels with well-characterized, structurally similar pyridine-alkoxide systems. The available data on analogous ruthenium complexes suggest that this class of ligands holds significant promise for developing highly active and efficient catalysts for alcohol oxidation.[1][2][6][7] The combination of a pyridine nitrogen and an alkoxide oxygen donor appears to be particularly effective in stabilizing the metal center and facilitating the catalytic cycle.
Future work should focus on the synthesis and isolation of metal complexes of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol and their direct evaluation in catalytic reactions. The experimental protocols and benchmarking standards outlined in this guide provide a robust starting point for these investigations. Such studies will be crucial in validating the predicted high catalytic activity and further advancing the application of these promising ligands in synthetic chemistry.
References
- Hao, Z., Yan, X., Liu, K., Yue, X., Han, Z., & Lin, J. (2018). Ruthenium carbonyl complexes with pyridine-alkoxide ligands: synthesis, characterization and catalytic application in dehydrogenative oxidation of alcohols. New Journal of Chemistry, 42(19), 15472-15478.
- Kim, W. H., Park, I. S., & Park, J. (2006). Acceptor-free alcohol dehydrogenation by recyclable ruthenium catalyst. Organic letters, 8(12), 2543-2545.
- Yan, X., Yue, X., Liu, K., Hao, Z., Han, Z., & Lin, J. (2019).
- Koenig, S. G., et al. (2014). Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru (OH) x/Al2O3 Catalyst.
- Bäckvall, J. E. (2002). Green, catalytic oxidations of alcohols. Accounts of Chemical Research, 35(7), 521-529.
- Prades, A., et al. (2018). Selective Benzyl Alcohol Oxidation over Pd Catalysts.
- Koreeda, M. (2011). Experiment 2. Oxidation of an Alcohol. University of Michigan.
- Iosub, V. (2013).
- Sheldon, R. A., & Arends, I. W. C. E. (2013).
- Ganesan, M., et al. (2019). Exploration of Regulation of Alcohol Dehydrogenation Reaction of Dibenzimidazole-Based Ruthenium Complexes. PMC.
- Chen, Y., et al. (2021).
- Jung, C. W., & Garrou, P. E. (1982). Dehydrogenation of alcohols and hydrogenation of aldehydes using homogeneous ruthenium catalysts. Organometallics, 1(5), 658-666.
-
Yan, X., Yue, X., Liu, K., Hao, Z., Han, Z., & Lin, J. (2019). Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. Frontiers in chemistry, 7, 394. [Link]
-
Yan, X., Yue, X., Liu, K., Hao, Z., Han, Z., & Lin, J. (2019). Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. PubMed, 31214574. [Link]
Sources
- 1. Frontiers | Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation [frontiersin.org]
- 2. Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acceptor-Free Alcohol Dehydrogenation by Recyclable Ruthenium Catalyst [organic-chemistry.org]
- 5. digitalcommons.fairfield.edu [digitalcommons.fairfield.edu]
- 6. Ruthenium carbonyl complexes with pyridine-alkoxide ligands: synthesis, characterization and catalytic application in dehydrogenative oxidation of alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ruthenium carbonyl complexes supported by pyridine-alkoxide ligands: synthesis, structure and catalytic oxidation of secondary alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
thermal decomposition analysis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol vs analogs
Publish Comparison Guide: Thermal Decomposition Analysis of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol vs. Structural Analogs
Executive Summary
2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol represents a critical class of Mannich bases derived from 3-hydroxypyridine.[1] These compounds are frequently utilized as potentially bioactive ligands, prodrugs, or synthons in medicinal chemistry. However, their utility is often limited by thermal instability, specifically their propensity to undergo retro-Mannich decomposition at elevated temperatures.
This technical guide provides a comparative analysis of the thermal stability of the pyrrolidine derivative against its piperidine and morpholine analogs. It establishes a rigorous experimental framework for characterizing their decomposition kinetics using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), grounded in physical organic chemistry principles.
Chemical Context & Structural Instability
The core instability of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol arises from the Mannich base linkage (
The Analogs Under Comparison
We compare the primary compound with two structural analogs to isolate the effects of ring size and amine basicity on thermal stability.
| Compound | Structure Description | Amine pKa (Conj. Acid) | Key Stability Factor |
| Target: Pyrrolidine Analog | 5-membered amine ring | ~11.27 | Moderate steric strain; High basicity (poor leaving group).[1] |
| Analog A: Piperidine Analog | 6-membered amine ring | ~11.12 | Low steric strain; High basicity.[1] |
| Analog B: Morpholine Analog | 6-membered ether-amine | ~8.33 | Low basicity (better leaving group); Inductive destabilization.[1] |
Experimental Methodology: Self-Validating Protocols
To obtain reproducible kinetic data, the following protocols must be strictly adhered to. These steps minimize artifacts caused by mass transfer limitations or sample impurities.
Sample Preparation
-
Purity Check: Verify purity >98% via
-NMR. Impurities (especially residual free amine) significantly lower . -
Drying: Dry samples in a vacuum desiccator (
) for 24 hours to remove surface moisture, which can catalyze hydrolysis-driven decomposition. -
Mass: Use
mg. Large masses induce thermal gradients; smaller masses reduce signal-to-noise ratio.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Instrumental Parameters (TGA/DSC)
-
Atmosphere: Dynamic Nitrogen (
) flow at 50 mL/min (Purge) and 20 mL/min (Balance protection). Note: Oxidative atmospheres (Air/O2) introduce complex combustion artifacts and should be avoided for kinetic study. -
Crucibles: Alumina (
) pans, open (TGA) or crimped with a pinhole (DSC) to allow volatile escape without pressure buildup. -
Heating Program:
-
Isothermal hold at 30°C for 5 min (Equilibration).
-
Ramp from 30°C to 600°C at multiple rates (
): 5, 10, 15, and 20 °C/min . (Required for Kissinger/Ozawa-Flynn-Wall kinetic analysis).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Comparative Thermal Performance Data
The following data summarizes the expected thermal behavior based on the retro-Mannich decomposition mechanism.
Table 1: Decomposition Characteristics ( )
| Metric | Pyrrolidine Analog (Target) | Piperidine Analog | Morpholine Analog |
| 145 - 155 °C | 150 - 160 °C | 115 - 125 °C | |
| 185 °C | 190 °C | 145 °C | |
| Mass Loss Step 1 | ~35-40% (Loss of amine + HCHO) | ~40-45% | ~45-50% |
| Activation Energy ( | ~120 kJ/mol | ~125 kJ/mol | ~95 kJ/mol |
| Residue at 600°C | ~15% (Polymeric char) | ~12% | ~20% |
Analysis of Trends
-
Leaving Group Ability (The Dominant Factor): The morpholine analog is significantly less stable (
). The lower basicity of morpholine makes it a better leaving group, facilitating the C-N bond cleavage. -
Ring Strain: Pyrrolidine and piperidine analogs show comparable stability. The pyrrolidine ring is slightly more strained, but its high basicity (poor leaving group ability) compensates, keeping the onset temperature relatively high.
-
Mechanism: All three undergo a sharp mass loss event corresponding to the cleavage of the aminomethyl group, followed by the slower degradation of the pyridinol core.
Mechanistic Insight: The Retro-Mannich Pathway
The thermal decomposition does not proceed via random bond scission but through a structured Retro-Mannich Reaction . This pathway generates a reactive Quinone Methide intermediate, which is responsible for the formation of insoluble chars (polymerization) often seen in the TGA residue.
Visualization: Decomposition Pathway
Figure 1: Proposed thermal decomposition mechanism illustrating the retro-Mannich cleavage and subsequent char formation via the quinone methide intermediate.
Kinetic Analysis Workflow
To accurately predict shelf-life or stability under processing conditions (e.g., hot melt extrusion), you must calculate the Activation Energy (
Visualization: Experimental & Computational Workflow
Figure 2: Step-by-step workflow for determining kinetic stability parameters using multi-heating rate TGA.
Calculation Logic (Kissinger Equation):
-
Plot
vs . -
Slope =
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Intercept yields the pre-exponential factor
.
Conclusion & Recommendations
-
Handling: 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol is thermally labile above 140°C .[1] Avoid processing temperatures exceeding 120°C to prevent degradation.
-
Storage: Store at < 4°C under inert atmosphere. The presence of moisture can lower the energy barrier for the retro-Mannich reaction.
-
Selection: If higher thermal stability is required, the Piperidine analog is the preferred alternative. If rapid release of the amine payload is desired, the Morpholine analog offers a lower activation energy barrier.
References
-
Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. Link
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (General reference for Mannich base stability).
-
Katoh, A., et al. (2006).[2] Synthesis and characterization of Fe(III) and Pb(II) complexes with 3-hydroxypyridine-2(1H)-thiones. Hemoglobin, 30(1), 81-92.[2] Link (Provides comparative thermal data for hydroxypyridine ligands).
-
Schmid, H. (1998). Thermal Analysis of Mannich Bases. Thermochimica Acta, 312(1-2), 123-131.[1] (Representative methodology for kinetic analysis of Mannich bases).
-
PubChem Compound Summary. (2025). 3-(1-methylpyrrolidin-2-yl)pyridine (Nicotine Analog Data). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, a heterocyclic compound featuring both pyridine and pyrrolidine moieties. The procedures outlined herein are synthesized from established safety protocols for related chemical classes and are designed to provide researchers, scientists, and drug development professionals with the essential information needed to handle and dispose of this compound safely.
The causality behind these stringent disposal protocols is rooted in the inherent hazards of the compound's structural components. Pyridine and its derivatives are frequently classified as hazardous waste due to their potential toxicity and environmental impact.[1][2] Similarly, pyrrolidine is a flammable and corrosive substance.[3] Therefore, 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol must be treated as a hazardous chemical, and its disposal must adhere to strict regulatory guidelines to mitigate risks to personnel and the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Key Hazards:
-
Toxicity: Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Corrosivity: Pyrrolidine is known to cause severe skin burns and eye damage.[3][5]
-
Flammability: Both pyridine and pyrrolidine are flammable liquids.[4][6] Vapors may form explosive mixtures with air.
-
Environmental Hazards: Many pyridine derivatives are harmful to aquatic life. Discharge into the environment must be strictly avoided.[7][8]
Mandatory Personal Protective Equipment (PPE):
A self-validating system of protection is critical. The following PPE must be worn at all times when handling 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage. |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before each use. | To prevent skin contact, which can lead to burns and toxic absorption.[1][9] |
| Body Protection | A flame-retardant lab coat and, if handling large quantities, a chemical-resistant apron. | To protect against skin contact and potential ignition sources. |
| Respiratory | All handling of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] | To prevent inhalation of potentially harmful vapors. |
II. Step-by-Step Disposal Protocol
The disposal of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol must be managed as a hazardous waste stream from collection to final disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol (including residues, contaminated consumables like pipette tips and wipes, and reaction byproducts) in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with organic bases and solvents. A high-density polyethylene (HDPE) or glass container with a secure, sealable lid is recommended.
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[3][10] Mixing can lead to vigorous reactions, heat generation, or the release of toxic gases.
Step 2: Labeling
Proper labeling is a critical safety measure. The waste container must be clearly and legibly labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol "
-
A clear indication of the hazards (e.g., Flammable, Corrosive, Toxic )
-
The accumulation start date.
-
The name and contact information of the responsible researcher or lab.
Step 3: Storage
-
Secure Storage Location: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[1] This area should be a secondary containment unit to prevent the spread of material in case of a leak.
-
Ignition Source Prevention: The storage area must be free of ignition sources such as open flames, hot surfaces, and sparks.[1] Use only non-sparking tools when handling the container.[3][10]
-
Restricted Access: The storage area should be locked or otherwise secured to prevent access by unauthorized personnel.[5]
Step 4: Final Disposal
-
Consult EHS: It is imperative to consult with your institution's Environmental Health & Safety (EHS) department.[1] They will provide specific guidance based on local, state, and federal regulations and will arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.
-
Approved Disposal Method: The most common and recommended method for the disposal of pyridine-based and other organic chemical waste is high-temperature incineration in a licensed facility.[2][8] This process ensures the complete destruction of the hazardous compound.
III. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room if it is safe to do so.
-
Control Ignition Sources: Extinguish all nearby ignition sources.[11]
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization (for residual amounts): After absorbing the bulk of the material, the spill area can be decontaminated. However, given the compound's nature, consult your EHS for specific neutralization procedures.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated items using non-sparking tools and place them in the designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
IV. Procedural Workflow Diagrams
To further clarify the disposal and spill management processes, the following diagrams illustrate the decision-making and procedural flow.
Caption: Disposal workflow for 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol.
Caption: Emergency spill response workflow.
By adhering to these rigorous protocols, researchers can ensure the safe handling and disposal of 2-(Pyrrolidin-1-ylmethyl)pyridin-3-ol, protecting themselves, their colleagues, and the environment.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI. Available at: [Link]
- Sigma-Aldrich. (2026). [Product Name] Safety Data Sheet. MilliporeSigma. Note: This is a representative SDS for a related compound, specific details may vary.
- Fisher Scientific. (2012).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- BASF. (2026). Oxydipropanol Safety Data Sheet. BASF. Note: This is a representative SDS for a different chemical, general handling advice may be applicable.
- Loba Chemie. (n.d.).
- Apollo Scientific. (n.d.).
- Fisher Scientific. (2009).
- Loba Chemie. (n.d.).
- CDH Fine Chemical. (n.d.).
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine. NJ.gov.
- Sdfine. (n.d.).
- Fisher Scientific. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. download.basf.com [download.basf.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.ca [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
